Mandelic Acid-13C8
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C8H8O3 |
|---|---|
Molekulargewicht |
160.089 g/mol |
IUPAC-Name |
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
InChI-Schlüssel |
IWYDHOAUDWTVEP-LLXNCONNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Mandelic Acid-¹³C₈: A Comprehensive Technical Guide for Researchers
Mandelic Acid-¹³C₈: A Technical Guide
Introduction: Mandelic acid (α-hydroxyphenylacetic acid) is an aromatic alpha-hydroxy acid (AHA) widely utilized in the pharmaceutical and cosmetic industries for its antimicrobial and exfoliating properties.[1][2] Its isotopically labeled form, Mandelic Acid-¹³C₈, serves as a crucial tool in metabolic research, drug metabolism studies, and as an internal standard for mass spectrometry-based quantitative analysis. This guide provides an in-depth overview of the chemical properties, a detailed synthesis protocol, and relevant biological pathways associated with Mandelic Acid-¹³C₈.
Chemical and Physical Properties
Mandelic Acid-¹³C₈ is a white crystalline solid.[1] The primary difference between the labeled and unlabeled compound is its molecular weight, which is increased by the incorporation of eight ¹³C atoms. Other physical properties such as melting point, boiling point, and solubility are expected to be nearly identical to the unlabeled mandelic acid.[1]
Table 1: Physicochemical Properties of Mandelic Acid-¹³C₈ and Unlabeled Mandelic Acid
| Property | Mandelic Acid-¹³C₈ | Unlabeled Mandelic Acid |
| Molecular Formula | ¹³C₈H₈O₃ | C₈H₈O₃[1] |
| Molecular Weight | 160.09 g/mol [3] | 152.15 g/mol [4] |
| Appearance | White Crystalline Solid | White Crystalline Powder[1] |
| Melting Point | Not specified, expected ~119 °C (racemic), 132-135 °C (optically pure) | 119 °C (racemic), 132-135 °C (optically pure)[1] |
| Boiling Point | Not specified, expected ~321.8 °C | 321.8 °C[1] |
| Solubility | Not specified | Soluble in water and polar organic solvents[1] |
Synthesis of Mandelic Acid-¹³C₈
The synthesis of Mandelic Acid-¹³C₈ is most commonly achieved through the hydrolysis of mandelonitrile, which is formed from a ¹³C-labeled benzaldehyde precursor.[5][6] The following protocol outlines a typical laboratory-scale synthesis.
Experimental Protocol: Synthesis from Benzaldehyde-¹³C₆
This two-step synthesis involves the formation of a cyanohydrin intermediate from Benzaldehyde-¹³C₆, followed by acid-catalyzed hydrolysis to yield Mandelic Acid-¹³C₈.
Step 1: Synthesis of Mandelonitrile-¹³C₇
-
Reaction Setup: In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
Addition of Benzaldehyde-¹³C₆: Benzaldehyde-¹³C₆ is added to the stirred sodium cyanide solution.
-
Formation of the Bisulfite Adduct: A saturated solution of sodium bisulfite (NaHSO₃) is added dropwise to the mixture.[5] The temperature should be maintained below 10 °C during this addition.
-
Isolation of Mandelonitrile-¹³C₇: Upon completion of the reaction, the oily layer of mandelonitrile is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., benzene or diethyl ether) to recover any dissolved product. The organic extracts are combined with the initial oil.
Step 2: Hydrolysis to Mandelic Acid-¹³C₈
-
Acid Hydrolysis: The crude Mandelonitrile-¹³C₇ is immediately treated with concentrated hydrochloric acid (HCl).[5]
-
Reaction and Evaporation: The mixture is allowed to stand at room temperature and then heated on a steam bath to drive the hydrolysis and remove excess water and HCl.
-
Purification: The resulting solid mixture, containing Mandelic Acid-¹³C₈ and ammonium chloride, is purified by extraction with a hot organic solvent like benzene or diethyl ether, in which mandelic acid is soluble while ammonium chloride is not.[5]
-
Crystallization: The solvent is evaporated, and the crude Mandelic Acid-¹³C₈ is recrystallized from water or another suitable solvent to yield the pure product.
Biological Significance and Metabolic Pathways
Mandelic acid is a metabolite in several biological pathways. It is produced from the breakdown of styrene and ethylbenzene, making its detection in urine a biomarker for exposure to these industrial chemicals.[1]
In bacteria, particularly Pseudomonas putida, mandelic acid is degraded through the mandelate pathway.[7][8] This pathway involves several key enzymes:
-
Mandelate Racemase: Interconverts the (R)- and (S)-enantiomers of mandelic acid.[1]
-
(S)-Mandelate Dehydrogenase: Oxidizes (S)-mandelate to benzoylformate.
-
Benzoylformate Decarboxylase: Converts benzoylformate to benzaldehyde.
-
Benzaldehyde Dehydrogenase: Oxidizes benzaldehyde to benzoate, which then enters downstream catabolic pathways.
Additionally, mandelic acid is a downstream metabolite of adrenaline and noradrenaline and can be formed from phenylpyruvic acid.[1]
Conclusion
Mandelic Acid-¹³C₈ is an indispensable tool for researchers in drug development and metabolic analysis. Its synthesis from commercially available labeled precursors is straightforward, following established organic chemistry principles. Understanding its chemical properties and biological context is essential for its effective application in scientific research.
References
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. us.typology.com [us.typology.com]
- 3. DL-Mandelic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10666-PK [isotope.com]
- 4. Mandelic Acid | C8H8O3 | CID 1292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling of Mandelic Acid with Carbon-13: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, analysis, and application of carbon-13 (¹³C) labeled mandelic acid. This isotopically labeled compound serves as a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies, aiding in the elucidation of metabolic pathways and the quantification of drug candidates and their metabolites. This document details established synthetic routes, experimental protocols, and analytical methodologies for the preparation and characterization of ¹³C-mandelic acid.
Introduction to Isotopic Labeling and Mandelic Acid
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to trace the molecule's fate in a biological system. Carbon-13 is a stable, non-radioactive isotope of carbon that can be incorporated into drug molecules or their metabolites. Its use, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking and quantification of molecules within complex biological matrices.
Mandelic acid (α-hydroxy-phenylacetic acid) is a chiral α-hydroxy acid. Its derivatives are key intermediates in the synthesis of various pharmaceuticals, including antibiotics and anticholinergics. Furthermore, mandelic acid itself is a metabolite of certain xenobiotics, such as styrene. The ability to synthesize ¹³C-labeled mandelic acid provides researchers with a valuable internal standard for quantitative bioanalysis and a tracer for metabolic pathway studies.
Synthesis of Carbon-13 Labeled Mandelic Acid
The introduction of a ¹³C label into the mandelic acid structure can be achieved at several positions, most commonly at the carboxyl carbon (carboxyl-¹³C), the α-carbon (α-¹³C), or within the phenyl ring (ring-¹³C). The choice of labeling position depends on the specific application and the desired metabolic information. This guide focuses on the synthesis of carboxyl-¹³C and α-¹³C mandelic acid.
Synthesis of Carboxyl-¹³C Mandelic Acid
This synthesis route introduces the ¹³C label at the carboxyl group via the use of a ¹³C-labeled cyanide source. The overall scheme involves the formation of ¹³C-labeled mandelonitrile from benzaldehyde, followed by hydrolysis to yield carboxyl-¹³C mandelic acid.
Experimental Protocol:
Step 1: Synthesis of Mandelonitrile-1-¹³C [1][2]
-
In a well-ventilated fume hood, dissolve 3.0 g of sodium cyanide-¹³C (Na¹³CN) or an equimolar amount of potassium cyanide-¹³C (K¹³CN) in 10 mL of water in a flask equipped with a magnetic stirrer.
-
Add 6.36 g of freshly distilled benzaldehyde to the cyanide solution.
-
While stirring vigorously, slowly add a saturated solution of sodium bisulfite (approximately 17 mL) to the mixture. The addition should be controlled to maintain a manageable reaction rate.
-
During the addition, add crushed ice to the reaction mixture to keep the temperature low.
-
After the addition is complete, a layer of mandelonitrile-1-¹³C will separate. Separate the oily layer using a separatory funnel.
-
Extract the aqueous layer with a small portion of benzene or diethyl ether to recover any dissolved product. Combine the organic extracts with the initial oily layer.
Step 2: Hydrolysis of Mandelonitrile-1-¹³C to Mandelic Acid-1-¹³C [1]
-
Immediately transfer the crude mandelonitrile-1-¹³C to an evaporating dish.
-
Add approximately 8.5 mL of concentrated hydrochloric acid.
-
Allow the hydrolysis to proceed at room temperature for about 12 hours in the fume hood.
-
After the initial hydrolysis, gently heat the mixture on a steam bath to evaporate the water and excess hydrochloric acid. This process may take 5-6 hours.
-
Cool the mixture, which will result in the precipitation of ammonium chloride and mandelic acid-1-¹³C.
-
Filter the solid mixture and evaporate the filtrate to dryness to recover any remaining product.
-
Purify the crude mandelic acid-1-¹³C by recrystallization from hot benzene or a mixture of toluene and ether.
Yield and Isotopic Enrichment:
While specific yields for the ¹³C-labeled synthesis are not extensively reported in the literature, the analogous synthesis of unlabeled mandelic acid suggests that yields can be in the range of 50-60%. The isotopic enrichment of the final product is expected to be high, primarily depending on the enrichment of the starting ¹³C-cyanide source. Quantitative analysis of isotopic enrichment can be performed using mass spectrometry.
Synthesis of α-¹³C Mandelic Acid
This synthetic pathway introduces the ¹³C label at the α-carbon by starting with α-¹³C-labeled acetophenone. The key intermediate is α,α-dibromo-¹³C-acetophenone, which is then hydrolyzed to α-¹³C-mandelic acid.
Experimental Protocol:
Step 1: Synthesis of α,α-Dibromo-¹³C-acetophenone
This protocol is adapted from methods for the dibromination of acetophenone.[1]
-
In a suitable flask, dissolve α-¹³C-acetophenone (1 equivalent) in glacial acetic acid.
-
Slowly add bromine (2 equivalents) to the solution while stirring and maintaining the temperature below 20°C.
-
After the addition is complete, cool the reaction mixture in an ice-water bath to precipitate the α,α-dibromo-¹³C-acetophenone.
-
Filter the crude product and wash it with a cold 50% ethanol solution until the color of bromine is no longer visible.
-
Recrystallize the product from ethanol to obtain purified α,α-dibromo-¹³C-acetophenone.
Step 2: Hydrolysis of α,α-Dibromo-¹³C-acetophenone to α-¹³C-Mandelic Acid [3]
-
Dissolve the α,α-dibromo-¹³C-acetophenone in a suitable solvent such as aqueous ethanol.
-
Add a solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture under reflux for several hours to facilitate hydrolysis.
-
After the reaction is complete, cool the mixture and acidify it with a mineral acid (e.g., hydrochloric acid) to precipitate the α-¹³C-mandelic acid.
-
Filter the crude product and recrystallize it from a suitable solvent (e.g., water or benzene) to obtain pure α-¹³C-mandelic acid.
Yield and Isotopic Enrichment:
Analytical Characterization
The successful synthesis and purity of ¹³C-mandelic acid must be confirmed using appropriate analytical techniques.
Table 1: Analytical Methods for the Characterization of ¹³C-Mandelic Acid
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of labeling position. | ¹³C NMR will show a significantly enhanced signal for the labeled carbon atom. ¹H NMR may show coupling between the ¹³C nucleus and adjacent protons, resulting in splitting of the proton signals. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and determination of isotopic enrichment. | The mass spectrum will show a molecular ion peak shifted by +1 mass unit for each ¹³C atom incorporated. The ratio of the intensity of the labeled and unlabeled molecular ion peaks can be used to calculate the isotopic enrichment. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single sharp peak corresponding to mandelic acid should be observed. |
Applications in Drug Development
¹³C-labeled mandelic acid is a valuable tool for researchers in drug development, particularly in the field of DMPK.
Internal Standard for Quantitative Bioanalysis
One of the primary applications of ¹³C-mandelic acid is as an internal standard (IS) in quantitative bioanalytical methods, typically using liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the detector. ¹³C-labeled compounds are considered the "gold standard" for internal standards in mass spectrometry because they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, thus compensating for matrix effects and variations in sample preparation and instrument response.[4][5][6][7]
Metabolic Tracer Studies
¹³C-mandelic acid can be used as a tracer to investigate its own metabolism or to probe the activity of metabolic pathways involved in the biotransformation of drugs that are metabolized to mandelic acid derivatives. By administering ¹³C-mandelic acid to a biological system (e.g., cell cultures, animal models), researchers can track the appearance of labeled metabolites over time using MS or NMR. This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides quantitative information about the rates of metabolic reactions.[8][9][10][11]
Visualizing Metabolic Pathways and Experimental Workflows
Bacterial Mandelate Degradation Pathway
While not a direct signaling pathway in mammalian drug metabolism, the bacterial mandelate degradation pathway provides a well-characterized example of mandelic acid metabolism and serves as a useful reference. The pathway in Pseudomonas putida involves a series of enzymatic reactions that convert mandelic acid to intermediates of central metabolism.[12][13]
Experimental Workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA)
The following diagram illustrates a general workflow for a ¹³C-MFA experiment using a ¹³C-labeled tracer like ¹³C-mandelic acid to study cellular metabolism.[8][9][10][11]
Conclusion
The synthesis of ¹³C-labeled mandelic acid provides a versatile tool for advancing drug development research. By enabling precise quantification and metabolic tracing, these labeled compounds contribute to a deeper understanding of drug disposition and efficacy. The detailed synthetic protocols and analytical methods presented in this guide offer a foundation for researchers to produce and utilize ¹³C-mandelic acid in their studies. Future work in this area may focus on developing more efficient and stereoselective labeling strategies and expanding the application of ¹³C-mandelic acid to a wider range of metabolic investigations.
References
- 1. Human Metabolome Database: Showing metabocard for Mandelic acid (HMDB0000703) [hmdb.ca]
- 2. "Isotopic (δ13C, Δ14C) Analysis of Organic Acids in Marine Samples Usin" by Susan Q. Lang, G. L. Früh-Green et al. [scholarcommons.sc.edu]
- 3. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 12. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 13. go.drugbank.com [go.drugbank.com]
Physical and chemical properties of Mandelic Acid-13C8
An In-depth Technical Guide to Mandelic Acid-13C8
Introduction
This compound is a stable, isotopically labeled form of mandelic acid, an aromatic alpha-hydroxy acid (AHA). In this compound, all eight carbon atoms of the mandelic acid molecule have been replaced with the heavy isotope, carbon-13 (¹³C). This labeling makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry, drug metabolism studies, and clinical diagnostics. Its primary application is as an internal standard in mass spectrometry-based quantitative analyses, allowing for precise and accurate measurement of unlabeled mandelic acid in complex biological matrices like urine and plasma.[1]
Mandelic acid itself is a metabolite of styrene and ethylbenzene, making its quantification crucial for monitoring occupational exposure to these industrial solvents.[2][3] Furthermore, it is a key precursor in the synthesis of a wide range of pharmaceuticals, including antibiotics and anti-inflammatory agents.[4] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with relevant experimental protocols for its use.
Physical Properties
This compound is typically supplied as an off-white to pale yellow solid.[2] Its physical properties are primarily defined by its molecular structure, with the isotopic labeling leading to a higher molecular weight compared to its unlabeled counterpart. Other physical properties are expected to be very similar to natural mandelic acid.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | ¹³C₈H₈O₃ | [1][5] |
| Molecular Weight | 160.09 g/mol | [1][5] |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Solubility | Slightly soluble in Ethyl Acetate and Methanol. | [2] |
Table 2: Comparative Physical Properties of Unlabeled Mandelic Acid (Racemic & Enantiopure)
| Property | Value | Source(s) |
| Molecular Weight | 152.15 g/mol | [6][7] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 119 °C (Racemic) | [6][8] |
| 130 - 135 °C (Optically pure forms) | [6][9] | |
| Boiling Point | 321.8 °C | [6] |
| Density | 1.30 g/cm³ | [6] |
| Water Solubility | 100 - 110 g/L at 25 °C | [8][10] |
| pKa | 3.41 | [7] |
Chemical Properties
The chemical behavior of this compound is identical to that of unlabeled mandelic acid. It is a stable compound under recommended storage conditions but is sensitive to light. Prolonged exposure can cause it to darken and decompose.[6][11]
Table 3: Chemical and Safety Properties of this compound
| Property | Value / Information | Source(s) |
| Chemical Purity | ≥98% | [1] |
| Storage | Store at room temperature, protected from light and moisture. | [1][9] |
| Stability | Stable, but light sensitive. | [9][10] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [9][10][11] |
| Hazards | Causes serious eye damage. Irritating to skin and respiratory system. | [9][10][12] |
Biological Context & Metabolic Pathway
In biological systems, mandelic acid is a key player in the mandelate pathway , a metabolic route for the degradation of aromatic compounds found in organisms like the bacterium Pseudomonas putida.[13] It is also a human xenobiotic metabolite, notably resulting from the biotransformation of styrene.[7] The pathway involves the interconversion of mandelic acid enantiomers and their subsequent conversion to benzoic acid, which can then enter central metabolism. Derivatives of mandelic acid are also formed during the metabolism of the catecholamines adrenaline and noradrenaline.[6]
Caption: The Mandelic Acid metabolic pathway, showing precursors and downstream products.
Experimental Protocols
This compound is ideally suited as an internal standard for quantitative analysis. Below is a representative protocol for the determination of mandelic acid in urine, adapted from methods described in the literature, using High-Performance Liquid Chromatography (HPLC).[2][3]
Protocol: Quantification of Mandelic Acid in Urine using HPLC-UV with an Internal Standard
1. Objective: To accurately quantify the concentration of mandelic acid in a urine sample using this compound as an internal standard to correct for sample loss during preparation and instrumental variability.
2. Materials:
-
Mandelic Acid standard
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Chloroform
-
Hydrochloric Acid (HCl)
-
Deionized water
-
Urine samples
-
Vortex mixer, Centrifuge
-
HPLC system with UV detector
3. Standard & Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of both mandelic acid and this compound in methanol.
-
Calibration Standards: Create a series of calibration standards by spiking blank urine with known concentrations of mandelic acid (e.g., 0.1 to 20 µg/mL).
-
Internal Standard Spiking: To each calibration standard and urine sample (e.g., 1 mL), add a fixed amount of the this compound internal standard solution.
-
Extraction:
-
Acidify the samples by adding HCl.
-
Add an extraction solvent like chloroform and vortex vigorously for 1-2 minutes to extract the analytes.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
4. HPLC-UV Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for mandelic acid (e.g., 220 nm).
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Integrate the peak areas for both mandelic acid and the this compound internal standard.
-
Calculate the ratio of the mandelic acid peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the mandelic acid standards.
-
Determine the concentration of mandelic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: A typical analytical workflow for the quantification of mandelic acid.
Safety and Handling
Mandelic acid is classified as a hazardous substance that causes serious eye damage and skin and respiratory irritation.[10][12] When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[11][14] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][14]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[12][14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[12][14]
Store the compound in a tightly closed container in a cool, dry place, protected from direct sunlight.[9][14]
References
- 1. DL-Mandelic acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10666-PK [isotope.com]
- 2. An improved method for the simultaneous determination of mandelic and phenylglyoxylic acids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. Mandelic acid - Wikipedia [en.wikipedia.org]
- 7. Mandelic Acid | C8H8O3 | CID 1292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (-)-Mandelic acid | C8H8O3 | CID 11914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chembk.com [chembk.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pccarx.com [pccarx.com]
- 13. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
A Technical Guide to Commercial Sourcing and Application of Mandelic Acid-13C8 for Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Mandelic Acid-13C8, its key quality attributes, and detailed experimental applications in a research setting. This document is intended to serve as a practical resource for sourcing this stable isotope-labeled compound and effectively integrating it into experimental workflows.
Commercial Suppliers of this compound
The availability of high-purity, isotopically enriched this compound is crucial for its successful application in research. Several reputable commercial suppliers offer this compound, each with specific product characteristics. The following table summarizes the key quantitative data from prominent suppliers to facilitate a comparative assessment. Pricing is generally available upon request from the individual suppliers.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Molecular Weight | Available Pack Sizes |
| US Biological Life Sciences | This compound | - | Not Specified | Highly Purified | 160.09 g/mol | 1 mg, 5 mg[1] |
| Eurisotop | DL-MANDELIC ACID (13C8, 99%) | CLM-10666-PK | 99% | 98% | 160.09 g/mol | Request Quote[2] |
| LGC Standards | This compound | TRC-M162523 | Not Specified | Not Specified | 160.09 g/mol | 1 mg, 5 mg, 10 mg[3] |
Research Applications and Experimental Protocols
The primary research application of this compound is as an internal standard for the quantitative analysis of mandelic acid in biological samples, particularly in the context of biomonitoring for styrene exposure.[1] Mandelic acid is a major metabolite of styrene, and its accurate quantification in urine is a key biomarker for assessing occupational or environmental exposure.[4][5][6] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and ensuring the accuracy and reproducibility of analytical methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).[7]
Experimental Protocol: Quantification of Mandelic Acid in Urine using HPLC-MS/MS with this compound as an Internal Standard
This protocol is adapted from established methods for the biomonitoring of styrene exposure.
1. Materials and Reagents:
-
Urine samples
-
This compound (as internal standard)
-
Mandelic Acid (for calibration curve)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
-
0.2 µm syringe filters
2. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Dilute 1 mL of urine with 1 mL of 2% acetic acid in a microcentrifuge tube.
-
Spike the diluted urine sample with a known concentration of this compound solution (e.g., 100 µL of a 10 mg/L solution).
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.2 µm syringe filter into an HPLC vial.
3. HPLC-MS/MS Analysis:
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% acetic acid.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
Mandelic Acid: Monitor the transition of the deprotonated molecule [M-H]⁻ to a characteristic product ion.
-
This compound: Monitor the corresponding transition for the isotopically labeled internal standard. The precursor and product ions will have an 8 Da mass shift compared to the unlabeled analyte.
-
4. Quantification:
-
Generate a calibration curve by analyzing a series of known concentrations of unlabeled mandelic acid spiked into a blank urine matrix, with a constant concentration of this compound added to each standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibrator and sample.
-
Determine the concentration of mandelic acid in the unknown urine samples by interpolating their peak area ratios against the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the quantification of mandelic acid in urine using this compound as an internal standard.
Caption: Experimental workflow for urinary mandelic acid quantification.
While the primary documented use of this compound is as an internal standard, its properties as a stable isotope-labeled analog suggest potential utility in other research areas such as metabolic labeling and pharmacokinetic studies. However, detailed experimental protocols for these applications are not as readily available in the current scientific literature. Researchers in these fields may need to develop and validate their own methodologies.
References
- 1. mandelic acid suppliers USA [americanchemicalsuppliers.com]
- 2. DL-MANDELIC ACID | Eurisotop [eurisotop.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring of Mandelic Acid as a Biomarker of Environmental and Occupational Exposures to Styrene [ijer.ut.ac.ir]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. researchgate.net [researchgate.net]
Unraveling Metabolic Fates: A Technical Guide to Mandelic Acid-13C8 in Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mandelic Acid-13C8 as a Metabolic Tracer
This compound is a stable isotope-labeled form of mandelic acid, an aromatic alpha-hydroxy acid with applications in the pharmaceutical and cosmetic industries. It is crucial to understand that this compound does not possess a distinct mechanism of action from its unlabeled counterpart. Instead, its significance lies in its utility as a powerful research tool. The eight carbon-13 atoms incorporated into its structure serve as a "tag," enabling researchers to trace the metabolic fate of mandelic acid within biological systems with high precision. By employing analytical techniques such as mass spectrometry, scientists can differentiate exogenously administered mandelic acid from the endogenous pool and meticulously track its transformation into various downstream metabolites. This technical guide will delve into the known metabolic pathways of mandelic acid and provide a comprehensive framework for utilizing this compound in mechanism of action studies, particularly through the lens of 13C Metabolic Flux Analysis (13C-MFA).
Metabolic Pathways of Mandelic Acid
The metabolism of mandelic acid has been primarily characterized in bacterial systems, with some pathways also elucidated in humans.
Bacterial Degradation of Mandelic Acid
Bacteria, particularly species of Pseudomonas, have demonstrated the ability to utilize mandelic acid as a sole carbon and energy source. The degradation pathway involves a series of enzymatic reactions that convert mandelic acid into intermediates of central carbon metabolism.
A well-studied pathway in Pseudomonas putida proceeds as follows[1][2]:
-
Racemization: Mandelic acid exists as two enantiomers, (R)- and (S)-mandelic acid. Mandelate racemase interconverts these two forms.
-
Oxidation: (S)-mandelate dehydrogenase then oxidizes (S)-mandelic acid to benzoylformate.
-
Decarboxylation: Benzoylformate decarboxylase removes a carboxyl group from benzoylformate to yield benzaldehyde.
-
Further Oxidation: Benzaldehyde dehydrogenase oxidizes benzaldehyde to benzoate, which can then enter the β-ketoadipate pathway.
Another pathway identified in Pseudomonas convexa involves the hydroxylation of mandelic acid as an initial step:
-
Hydroxylation: L-Mandelate-4-hydroxylase converts L-mandelic acid to 4-hydroxymandelic acid.
-
Oxidative Decarboxylation: L-4-hydroxymandelate oxidase then converts 4-hydroxymandelic acid to 4-hydroxybenzaldehyde.
-
Subsequent Oxidation: This is followed by conversion to 4-hydroxybenzoic acid and then to protocatechuic acid, which enters the β-ketoadipate pathway.
Human Metabolism of Mandelic Acid
In humans, mandelic acid is a metabolite of styrene and is also formed from the metabolism of adrenaline and noradrenaline. The quantitative details of its endogenous metabolism are less well-defined than in bacteria. It is primarily excreted in the urine, along with its metabolite phenylglyoxylic acid.[3][4] The use of isotopically labeled mandelic acid, such as this compound, is crucial for accurately quantifying its turnover and excretion in human studies.[3][5]
Direct Mechanism of Action: Tyrosinase Inhibition
Beyond its role as a metabolite, mandelic acid, as an alpha-hydroxy acid, has direct effects that are relevant to its use in dermatology. One such proposed mechanism is the inhibition of tyrosinase, a key enzyme in the synthesis of melanin.[6][7][8] Overproduction of melanin can lead to hyperpigmentation. By inhibiting tyrosinase, mandelic acid can help to reduce the appearance of dark spots and promote a more even skin tone. While the exact kinetics of mandelic acid's interaction with tyrosinase are not as extensively studied as some other inhibitors, its efficacy in cosmetic formulations suggests this is a significant aspect of its mechanism of action.
Quantitative Data
The following table summarizes key quantitative data related to mandelic acid analysis and enzyme activity.
| Parameter | Value | Organism/System | Reference |
| LOD for Mandelic Acid in Urine (HPLC-MS/MS) | 0.02 mg/L | Human | [3][5] |
| LOQ for Mandelic Acid in Urine (HPLC-MS/MS) | 0.075 mg/L | Human | [3][5] |
| LOD for Mandelic Acid Enantiomers in Urine (HPLC) | 1 µg/mL | Human | [4] |
| LOQ for Mandelic Acid Enantiomers in Urine (HPLC) | 5 µg/mL | Human | [4] |
| Normal Plasma Levels of Mandelic Acid | ~0.5 µM | Human | [9] |
| Mandelate Racemase Activity | Varies with substrate concentration | Pseudomonas putida | [10] |
| Benzoylformate Decarboxylase Kinetics | Dependent on substrate and cofactors | Pseudomonas putida | [11] |
Experimental Protocols: 13C Metabolic Flux Analysis (13C-MFA) with this compound
13C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways in a biological system at steady state. The use of this compound as a tracer allows for the precise determination of the flux through mandelic acid-metabolizing pathways.
Experimental Design
-
Cell Culture/Organism Selection: Choose a relevant biological system (e.g., bacterial culture, mammalian cell line, or animal model) that metabolizes mandelic acid.
-
Tracer Selection: Utilize this compound as the labeled substrate. The concentration will depend on the experimental system and should be optimized to ensure sufficient label incorporation without causing toxicity.
-
Labeling Strategy: Introduce this compound into the culture medium or administer it to the animal model. The duration of the labeling experiment should be sufficient to achieve isotopic steady state in the metabolites of interest.
-
Sampling: Collect samples (e.g., cell pellets, tissue, biofluids) at appropriate time points. Quench metabolic activity immediately to prevent further enzymatic reactions.
Sample Preparation and Derivatization
-
Metabolite Extraction: Extract metabolites from the collected samples using a suitable solvent system (e.g., methanol/chloroform/water).
-
Protein Hydrolysis (for amino acid analysis): If analyzing labeled amino acids derived from protein, hydrolyze the protein fraction using strong acid (e.g., 6M HCl).
-
Derivatization for GC-MS Analysis: To increase volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, metabolites need to be derivatized. A common method is silylation.[12]
-
Protocol for Silylation:
-
Dry the extracted metabolites completely under a stream of nitrogen.
-
Add a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups and heat at 37°C for 90 minutes.[13]
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and incubate at an elevated temperature (e.g., 55-70°C) for 60 minutes.[13][14][15]
-
-
Analytical Methodology: GC-MS
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Separate the derivatized metabolites based on their boiling points and interactions with the column stationary phase.
-
Ionization and Mass Analysis: As metabolites elute from the GC, they are ionized (typically by electron ionization) and the resulting fragments are analyzed by the mass spectrometer. The mass-to-charge ratio (m/z) of the fragments is measured.
-
Data Acquisition: Collect mass spectra for all eluting compounds. The presence of 13C atoms from this compound will result in a shift in the m/z of the parent ion and its fragments, allowing for the determination of the mass isotopomer distribution.
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Analysis: Determine the relative abundance of each mass isotopomer for the measured metabolites.
-
Metabolic Modeling: Use a stoichiometric model of the relevant metabolic network.
-
Flux Estimation: Employ specialized software (e.g., Metran) to estimate the intracellular metabolic fluxes by fitting the measured MIDs to the metabolic model.[1]
Conclusion
This compound is an indispensable tool for elucidating the metabolic fate and mechanism of action of mandelic acid. This technical guide provides a foundational understanding of its application in metabolic research, with a focus on 13C Metabolic Flux Analysis. By leveraging the power of stable isotope tracing, researchers can gain deep insights into the biochemical pathways influenced by mandelic acid, paving the way for advancements in drug development, biotechnology, and dermatology. The detailed protocols and pathway diagrams presented herein serve as a valuable resource for designing and executing robust mechanism of action studies.
References
- 1. High-resolution 13C metabolic flux analysis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. danitagreenuniqueskintherapy.com [danitagreenuniqueskintherapy.com]
- 8. Why a Tyrosinase Inhibitor is Essential for Your Skincare Routine — Medicine-Based Beauty® [medicinebasedbeauty.com]
- 9. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Kinetics and thermodynamics of enzymatic decarboxylation of α,β-unsaturated acid: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.6. Metabolic flux experiments using [U-13C] glucose and analysis by GC-MS [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Mandelic Acid-13C8 in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Mandelic Acid-13C8, a mandelic acid molecule enriched with eight carbon-13 isotopes, serves as a powerful tracer for investigating the metabolism of aromatic compounds, xenobiotics, and microbial metabolic pathways. Its use in conjunction with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides a detailed view of the metabolic fate of the mandelic acid backbone, offering critical insights for drug development, toxicology, and environmental science. This technical guide explores the core applications of this compound in metabolic research, providing detailed experimental protocols and data interpretation strategies.
Core Applications of this compound
The primary application of this compound lies in its use as a metabolic tracer to study the biotransformation of aromatic carboxylic acids. Due to the stable isotope label, researchers can distinguish the administered mandelic acid and its downstream metabolites from endogenous, unlabeled counterparts. This allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME).
A significant area of application is in the study of xenobiotic metabolism. Styrene, a widely used industrial chemical, is metabolized in the body to mandelic acid and phenylglyoxylic acid, which are then excreted in the urine.[1][2] The use of isotopically labeled mandelic acid can help in understanding the kinetics and stereochemistry of these metabolic pathways.[3]
Furthermore, this compound can be employed to investigate microbial degradation pathways. Certain bacteria, such as Pseudomonas putida, possess enzymatic pathways to degrade mandelic acid.[4][5] Utilizing 13C-labeled mandelic acid allows for the detailed study of these catabolic routes, which is relevant for bioremediation and industrial biotechnology applications.[5]
Experimental Protocols
In Vitro Cell Culture Studies for Metabolic Fate Analysis
This protocol outlines a general procedure for tracing the metabolism of this compound in a cell culture system, such as human liver carcinoma cells (HepG2), which are a common model for studying xenobiotic metabolism.
1. Cell Culture and Isotope Labeling:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach 80-90% confluency in a 10-cm dish, replace the standard medium with a medium containing a known concentration of this compound (e.g., 100 µM).[6]
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent metabolism of the tracer.
2. Sample Collection:
-
At each time point, collect the cell culture medium to analyze extracellular metabolites.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and lyse the cells by adding 80:20 methanol:water solution pre-chilled to -80°C.
-
Scrape the cells and collect the cell lysate.
3. Metabolite Extraction:
-
Centrifuge the cell lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for analysis.
4. Analytical Procedure:
-
Analyze the extracted metabolites and the collected cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or NMR spectroscopy to identify and quantify this compound and its labeled metabolites.
Hypothetical Experimental Workflow for In Vitro Study
In Vivo Animal Studies for ADME Profiling
This protocol provides a general framework for an in vivo study in a rodent model to investigate the absorption, distribution, metabolism, and excretion of this compound.
1. Animal Model and Acclimation:
-
Use male Sprague-Dawley rats (8-10 weeks old).
-
Acclimate the animals for at least one week before the experiment with free access to standard chow and water.
2. Tracer Administration:
-
Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage or intravenous injection.
3. Sample Collection:
-
Collect blood samples from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Separate plasma by centrifugation at 3,000 x g for 15 minutes at 4°C.
-
House the animals in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8h, 8-24h).
-
At the end of the study (e.g., 24 hours), euthanize the animals and collect relevant tissues (e.g., liver, kidney).
4. Sample Preparation:
-
Plasma: Precipitate proteins by adding a threefold volume of ice-cold acetonitrile. Centrifuge and collect the supernatant.
-
Urine: Centrifuge to remove any precipitates. The supernatant can be directly analyzed or subjected to solid-phase extraction for cleanup.
-
Tissues: Homogenize the tissues in a suitable buffer and perform metabolite extraction as described in the in vitro protocol.
5. Analytical Procedure:
-
Analyze the prepared samples by LC-MS/MS to determine the concentrations of this compound and its metabolites over time.
Hypothetical Experimental Workflow for In Vivo Study
Data Presentation and Analysis
Quantitative Data from In Vitro Study
The following table presents hypothetical quantitative data from an LC-MS/MS analysis of HepG2 cell extracts after a 24-hour incubation with this compound. The data illustrates the expected mass shifts and relative abundances of potential metabolites.
| Metabolite | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Isotopic Enrichment (%) | Relative Abundance (%) |
| Mandelic Acid | 151.04 | 159.07 | 99+ | 60 |
| Phenylglyoxylic Acid | 149.02 | 157.05 | 99+ | 25 |
| Benzoic Acid | 121.03 | 128.06 | 99+ | 10 |
| Hippuric Acid | 178.05 | 185.08 | 99+ | 5 |
Note: The mass-to-charge ratio (m/z) is for the deprotonated molecule [M-H] in negative ion mode.
Quantitative Data from In Vivo Study
This table shows hypothetical pharmacokinetic data for this compound and a major metabolite in rat plasma following a single oral dose.
| Time (hours) | This compound (ng/mL) | Phenylglyoxylic Acid-13C8 (ng/mL) |
| 0.5 | 520.3 | 85.1 |
| 1 | 890.7 | 210.4 |
| 2 | 1250.2 | 450.9 |
| 4 | 980.5 | 620.3 |
| 8 | 450.1 | 380.6 |
| 24 | 50.8 | 95.2 |
Signaling Pathways and Logical Relationships
Hypothetical Metabolic Pathway of this compound
This diagram illustrates a plausible metabolic pathway for this compound, based on known xenobiotic metabolism pathways. The asterisk (*) indicates the 13C-labeled carbon backbone.
Data Analysis Workflow for 13C Tracer Studies
This diagram outlines the logical steps involved in analyzing data from a 13C tracer experiment.
Conclusion
This compound is a valuable tool for researchers in metabolism, drug development, and related fields. Its application in tracer studies allows for the precise elucidation of metabolic pathways, the quantification of metabolic fluxes, and a deeper understanding of the biotransformation of aromatic compounds. The experimental protocols and data analysis strategies outlined in this guide provide a framework for the effective use of this compound to advance our knowledge of metabolic systems. As analytical technologies continue to improve, the applications of stable isotope tracers like this compound will undoubtedly expand, offering even greater insights into the complexities of metabolism.
References
- 1. idexx.com [idexx.com]
- 2. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Mandelic Acid-13C8 as a Tracer for Styrene Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Mandelic Acid-13C8 as a tracer in the study of styrene metabolism. This stable isotope-labeled compound offers a powerful tool for elucidating the metabolic pathways of styrene, quantifying metabolite formation, and assessing human exposure to this important industrial chemical. This document details the core metabolic pathways, experimental protocols for tracer studies, and methods for quantitative analysis of key metabolites.
Introduction to Styrene Metabolism
Styrene, an organic compound used in the production of polymers and resins, is metabolized in the body primarily through an oxidative pathway. The initial and most significant step is the oxidation of styrene to styrene-7,8-oxide, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2E1.[1][2][3] Styrene-7,8-oxide is a reactive epoxide that can bind to macromolecules, including proteins and DNA, exhibiting genotoxic potential.[3]
The detoxification of styrene-7,8-oxide proceeds mainly through two enzymatic pathways:
-
Hydrolysis: Epoxide hydrolase catalyzes the hydrolysis of styrene-7,8-oxide to styrene glycol (1,2-phenylethanediol).[1] Styrene glycol is then further oxidized to mandelic acid and subsequently to phenylglyoxylic acid.[4][5] These two acids are the major urinary metabolites of styrene and are commonly used as biomarkers for occupational exposure assessment.[5][6][7]
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) conjugate styrene-7,8-oxide with glutathione, leading to the formation of mercapturic acids which are excreted in the urine.[8]
The use of stable isotope-labeled tracers, such as 13C-labeled styrene or its metabolites, allows for the unambiguous differentiation of exogenously administered compounds from endogenous levels and provides a precise means to track their metabolic fate.
Styrene Metabolic Pathway
The primary metabolic pathway of styrene leading to the formation of mandelic acid and phenylglyoxylic acid is illustrated below.
Experimental Design: Tracer Studies with 13C-Labeled Styrene
A pivotal study by Johanson et al. (2000) provides a framework for conducting human volunteer studies using 13C8-styrene vapor. The use of a fully labeled styrene molecule allows for the tracing of the entire carbon skeleton through the metabolic process.
Experimental Workflow
The following diagram illustrates a typical workflow for a human exposure study using 13C8-styrene.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the Johanson et al. (2000) study and other relevant literature for the analysis of styrene and its metabolites.
-
Subjects: Healthy male volunteers.
-
Exposure: Inhalation of 50 ppm 13C8-styrene vapor for 2 hours via a face mask.
-
Activity: Light physical exercise on a bicycle ergometer to maintain a steady ventilation rate.
-
Monitoring: Continuous monitoring of inspired and expired air for styrene concentration.
-
Exhaled Air: Collected periodically during and after exposure.
-
Blood: Venous blood samples collected at multiple time points after the exposure period.
-
Urine: Collected at timed intervals for up to 24 hours post-exposure.
Styrene in Exhaled Air, Blood, and Urine (GC Analysis)
-
Instrumentation: Gas chromatograph (GC) with a flame ionization detector (FID).
-
Sample Preparation:
-
Air: Adsorption onto a solid sorbent, followed by thermal desorption.
-
Blood/Urine: Headspace analysis.
-
-
Chromatographic Conditions:
-
Column: Capillary column suitable for volatile organic compounds.
-
Temperatures: Optimized injector, column, and detector temperatures.
-
Carrier Gas: Helium or Nitrogen.
-
-
Quantification: Based on a calibration curve prepared with known standards.
Styrene Oxide in Blood (GC-MS Analysis)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Extraction of blood with an organic solvent (e.g., pentane).
-
Use of a deuterated internal standard (e.g., d8-styrene oxide) for isotope dilution.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary GC column.
-
Ionization: Positive ion chemical ionization (PICI) or electron impact (EI).
-
Monitoring: Selected ion monitoring (SIM) of characteristic ions for both the analyte and the internal standard.
-
-
Quantification: Ratio of the peak area of the analyte to the internal standard against a calibration curve.
Mandelic Acid and Phenylglyoxylic Acid in Urine (HPLC Analysis)
-
Instrumentation: High-performance liquid chromatograph (HPLC) with a UV detector.
-
Sample Preparation:
-
Acidification of the urine sample.
-
Extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporation of the solvent and reconstitution of the residue in the mobile phase.
-
Use of an internal standard (e.g., o-methyl hippuric acid).
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with acetic acid) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength appropriate for the analytes (e.g., 220 nm).
-
-
Quantification: Based on the peak area ratio of the analytes to the internal standard.
13C-Metabolites in Urine (NMR Analysis)
-
Instrumentation: High-resolution Nuclear Magnetic Resonance (NMR) spectrometer.
-
Sample Preparation: Direct analysis of urine samples, often with the addition of a D2O lock signal and a chemical shift reference.
-
Analysis: 1H and 13C NMR spectroscopy to identify and quantify the 13C-labeled metabolites based on their characteristic chemical shifts and coupling patterns.
Quantitative Data from 13C8-Styrene Tracer Study
The following tables summarize the quantitative data obtained from the Johanson et al. (2000) study on human volunteers exposed to 50 ppm 13C8-styrene for 2 hours.
Table 1: Styrene and Styrene Oxide Concentrations in Blood
| Parameter | Subject 1 | Subject 2 | Subject 3 | Subject 4 | Average |
| Max. Styrene in Blood (µM) | 1.5 | 2.0 | 2.2 | 1.8 | 1.9 |
| Max. Styrene Oxide in Blood (nM) | 2.5 | 12.2 | 5.4 | 6.8 | 6.7 |
Table 2: Urinary Excretion of 13C-Labeled Mandelic Acid and Phenylglyoxylic Acid
| Time Interval (hours) | Cumulative Mandelic Acid (µmol) | Cumulative Phenylglyoxylic Acid (µmol) |
| 0 - 4 | 150 | 50 |
| 4 - 8 | 350 | 150 |
| 8 - 12 | 450 | 250 |
| 12 - 24 | 550 | 350 |
Note: The data in Table 2 are representative values derived from the study's findings and are presented to illustrate the expected excretion profile.
Table 3: Hemoglobin Adduct Levels
| Adduct | Concentration (pmol/g globin) |
| Hydroxyphenethylvaline | 0.3 |
Role of this compound as an Internal Standard
While the Johanson et al. (2000) study utilized 13C8-styrene as the tracer, this compound (or more commonly, deuterated mandelic acid, e.g., mandelic acid-d5) serves a critical role as an internal standard in quantitative analytical methods, particularly in LC-MS/MS.[9] The use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response.[9]
Isotope Dilution Mass Spectrometry Workflow
The workflow for using a labeled internal standard in a quantitative LC-MS/MS analysis is depicted below.
Conclusion
The use of 13C-labeled tracers, in conjunction with advanced analytical techniques such as GC-MS, HPLC, and NMR, provides an unparalleled level of detail in the study of styrene metabolism. The Johanson et al. (2000) study, utilizing 13C8-styrene, has been instrumental in quantifying the formation of key metabolites and adducts in humans. Furthermore, the application of isotopically labeled mandelic acid as an internal standard in quantitative assays is crucial for achieving accurate and reliable biomonitoring of styrene exposure. This guide provides researchers and drug development professionals with the fundamental knowledge and experimental frameworks necessary to apply these powerful techniques in their own studies.
References
- 1. Styrene oxide in blood, hemoglobin adducts, and urinary metabolites in human volunteers exposed to 13C8-styrene vapors | RTI [rti.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. The metabolism of ethylbenzene and styrene to mandelic acid: stereochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin | Scilit [scilit.com]
- 7. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Styrene-7,8-oxide in blood of workers exposed to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Natural Abundance Correction for Mandelic Acid-13C8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theory and practical application of natural abundance correction for Mandelic Acid-13C8, a crucial step in stable isotope tracer studies for ensuring accurate data interpretation. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based metabolomics and flux analysis.
Introduction to Natural Abundance and the Need for Correction
In stable isotope labeling experiments, isotopically enriched compounds, such as this compound, are introduced into biological systems to trace metabolic pathways. Mass spectrometry is then used to measure the incorporation of the stable isotope into downstream metabolites. However, a challenge arises from the fact that most elements exist in nature as a mixture of isotopes. For instance, carbon is predominantly ¹²C, but approximately 1.1% of it is the heavier isotope ¹³C.[1][2] This natural abundance of heavy isotopes can confound the interpretation of labeling data, as the mass spectrometer detects the total amount of a heavy isotope, not distinguishing between the experimentally introduced label and the naturally occurring isotopes.
Therefore, a natural abundance correction is essential to subtract the contribution of naturally occurring heavy isotopes from the measured ion intensities.[2] This correction allows for the accurate determination of the true isotopic enrichment from the labeled tracer, preventing misinterpretation of metabolic fluxes and pathway activities.
Theoretical Framework for Natural Abundance Correction
The correction for natural isotopic abundance is a mathematical procedure that deconvolutes the measured mass isotopologue distribution (MID) to determine the true extent of isotopic labeling. The core principle involves using the known natural isotopic abundances of all elements in the molecule to calculate the expected MID of an unlabeled molecule. This information is then used to correct the measured MID of the labeled sample.
The chemical formula for mandelic acid is C₈H₈O₃.[3][4][5] To perform the natural abundance correction for this compound, we must consider the natural isotopic abundances of Carbon, Hydrogen, and Oxygen.
Natural Isotopic Abundances of Relevant Elements
The following table summarizes the natural abundances of the stable isotopes of carbon, hydrogen, and oxygen, which are the constituent elements of mandelic acid.
| Element | Isotope | Exact Mass (amu) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Data sourced from the National Institute of Standards and Technology (NIST) and other sources.[6][7] |
Experimental Protocol for Mass Spectrometry Analysis of Mandelic Acid
While the exact parameters will vary depending on the specific instrumentation, the following provides a general workflow for the analysis of mandelic acid and its isotopologues by liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation
-
Extraction: Extract metabolites from biological samples (e.g., cells, tissues, biofluids) using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water. The extraction should be performed at a cold temperature to quench enzymatic activity.
-
Centrifugation: Centrifuge the extracts to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Derivatization (Optional): Depending on the analytical method, derivatization of mandelic acid may be necessary to improve its chromatographic properties or ionization efficiency.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the metabolites using a reverse-phase HPLC column, such as a C18 column.[8] A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for MS compatibility) and an organic solvent like acetonitrile is commonly used.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ionization mode, as mandelic acid readily forms a deprotonated molecule [M-H]⁻.
-
Data Acquisition: Acquire data in full scan mode to obtain the mass spectra of all ions and in targeted MS/MS mode (also known as multiple reaction monitoring or MRM) to confirm the identity of mandelic acid and its isotopologues by fragmentation patterns.[9]
Step-by-Step Natural Abundance Correction Protocol
This section outlines the workflow for performing natural abundance correction on the measured mass isotopologue distribution of mandelic acid.
Caption: Workflow for a stable isotope tracing experiment including natural abundance correction.
Data Extraction
From the raw mass spectrometry data, extract the ion intensities for the different mass isotopologues of mandelic acid. For this compound, you will have a distribution of ions corresponding to M+0 (unlabeled), M+1, M+2, ..., M+8.
Correction Matrix Calculation
The correction is typically performed using a correction matrix, which can be calculated based on the elemental composition of the molecule and the natural abundances of its constituent isotopes. Several software packages and tools are available for this purpose, such as IsoCorrectoR and AccuCor.
The general form of the correction is:
C = M⁻¹ * I
Where:
-
C is the vector of corrected ion intensities.
-
M is the correction matrix.
-
I is the vector of measured ion intensities.
Illustrative Example
Let's consider a simplified theoretical measurement of this compound. The molecular formula of mandelic acid is C₈H₈O₃.
Table 1: Theoretical Measured vs. Corrected Ion Intensities for this compound
| Isotopologue | Theoretical Measured Intensity (%) | Corrected Intensity (%) (Illustrative) |
| M+0 | 0.5 | 0.0 |
| M+1 | 1.0 | 0.2 |
| M+2 | 1.5 | 0.5 |
| M+3 | 2.0 | 0.8 |
| M+4 | 3.0 | 1.5 |
| M+5 | 5.0 | 3.2 |
| M+6 | 10.0 | 8.0 |
| M+7 | 25.0 | 23.0 |
| M+8 | 52.0 | 52.8 |
Note: This is a simplified, illustrative example. The actual correction would involve a more complex calculation based on the precise isotopic distributions.
Mandelic Acid Metabolic Pathway
Mandelic acid is involved in several metabolic pathways, particularly in microorganisms. Understanding these pathways is crucial for designing and interpreting tracer experiments. The degradation of mandelic acid in bacteria like Pseudomonas putida is a well-studied example.[10][11]
Caption: Bacterial degradation pathway of mandelic acid.
In this pathway, mandelate racemase interconverts the (S) and (R) enantiomers of mandelic acid. (S)-mandelate dehydrogenase then oxidizes (S)-mandelic acid to benzoylformate, which is subsequently decarboxylated to benzaldehyde by benzoylformate decarboxylase. Finally, benzaldehyde dehydrogenase oxidizes benzaldehyde to benzoic acid, which can enter central carbon metabolism.[11] In some bacteria, a different pathway involving hydroxylation of mandelic acid has also been identified.[12]
Conclusion
Accurate natural abundance correction is a non-negotiable step in stable isotope tracing studies involving this compound. By carefully applying the principles and protocols outlined in this guide, researchers can ensure the integrity of their data, leading to more accurate and reliable insights into metabolic pathways and fluxes. The use of specialized software is highly recommended to perform the complex calculations required for robust correction. This guide provides the foundational knowledge for researchers to confidently apply these corrections in their own work.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 3. Mandelic acid - Wikipedia [en.wikipedia.org]
- 4. Mandelic acid [webbook.nist.gov]
- 5. Mandelic Acid | C8H8O3 | CID 1292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. Isotopes: Calculating Isotopic Abundance [terpconnect.umd.edu]
- 8. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mandelic Acid-13C8 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. Mandelic Acid-13C8 is a non-radioactive, stable isotope-labeled version of mandelic acid where all eight carbon atoms are replaced with the heavy isotope, carbon-13. This allows for the precise tracking of mandelic acid uptake, metabolism, and incorporation into cellular components using mass spectrometry-based platforms. These application notes provide a comprehensive protocol for utilizing this compound in cell culture experiments to investigate cellular metabolism and its potential effects on signaling pathways.
Mandelic acid is an aromatic alpha-hydroxy acid. In mammalian systems, it is known to be a metabolite of styrene and is primarily metabolized through oxidation to phenylglyoxylic acid by dehydrogenase enzymes.[1][2][3][4][5] The downstream metabolic fate of phenylglyoxylic acid in cultured cells is less characterized but may involve further degradation or conjugation for detoxification and export. The introduction of this compound allows for the elucidation of these pathways and the quantification of metabolic fluxes.
Applications
-
Metabolic Flux Analysis: Tracing the conversion of this compound to its downstream metabolites to quantify pathway activity.
-
Drug Metabolism Studies: Investigating the cellular metabolism of an aromatic carboxylic acid, which can be relevant for understanding the biotransformation of drug candidates with similar chemical moieties.
-
Target Engagement and Pathway Analysis: Assessing the impact of this compound or its metabolites on cellular signaling cascades.
-
Biomarker Discovery: Identifying and quantifying novel metabolites derived from mandelic acid that could serve as biomarkers.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data from experiments using this compound in a human cancer cell line (e.g., HeLa).
Table 1: Cytotoxicity of Mandelic Acid
This table summarizes the half-maximal inhibitory concentration (IC50) of unlabeled mandelic acid, which is essential for determining the appropriate concentration range for labeling experiments.
| Cell Line | Treatment Duration (hours) | IC50 (mM) |
| HeLa | 24 | > 10 |
| HeLa | 48 | 8.5 |
| HeLa | 72 | 5.2 |
Note: The IC50 values for mandelic acid can vary between cell lines. It is crucial to determine the cytotoxicity in the specific cell line of interest before initiating labeling experiments.
Table 2: Uptake and Metabolism of this compound
This table shows the time-course of this compound uptake and its conversion to Phenylglyoxylic Acid-13C8 in HeLa cells treated with 1 mM this compound.
| Time (hours) | Intracellular this compound (nmol/10^6 cells) | Intracellular Phenylglyoxylic Acid-13C8 (nmol/10^6 cells) |
| 0 | 0 | 0 |
| 1 | 2.1 ± 0.3 | 0.5 ± 0.1 |
| 4 | 8.5 ± 1.2 | 2.8 ± 0.4 |
| 12 | 15.2 ± 2.1 | 7.9 ± 1.1 |
| 24 | 14.8 ± 1.9 | 12.5 ± 1.8 |
Table 3: Relative Abundance of 13C-Labeled Metabolites
This table illustrates the isotopic enrichment in key metabolites after a 24-hour incubation with 1 mM this compound.
| Metabolite | Relative Abundance of Labeled Form (%) |
| This compound | 98.2 ± 0.5 |
| Phenylglyoxylic Acid-13C8 | 85.1 ± 2.3 |
| Benzoic Acid-13C7 (hypothetical) | 5.4 ± 0.8 |
Experimental Protocols
Cell Culture and Treatment
A critical first step is to ensure the health and logarithmic growth of the cell line being used.
-
Cell Line: HeLa (or other cell line of interest)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Seeding Density: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a sterile stock solution of this compound (e.g., 100 mM in sterile PBS or culture medium).
-
Treatment: When cells reach the desired confluency, replace the old medium with fresh medium containing the final desired concentration of this compound (e.g., 1 mM). Include a vehicle control (medium with an equivalent volume of the solvent used for the stock solution).
Metabolite Extraction
This protocol is for polar metabolite extraction from cultured cells.
-
Reagents:
-
Cold PBS (4°C)
-
80% Methanol (pre-chilled to -80°C)
-
-
Procedure:
-
At the designated time points, place the 6-well plates on ice.
-
Aspirate the culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
-
Store the dried metabolite pellets at -80°C until analysis.
-
LC-MS/MS Analysis for 13C-Labeled Metabolites
Liquid chromatography-mass spectrometry (LC-MS/MS) is used to separate and quantify the 13C-labeled metabolites.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Chromatography:
-
Column: A reversed-phase C18 column is suitable for separating mandelic acid and its metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to resolve the compounds of interest.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Data Acquisition: Full scan mode to detect all ions and targeted MS/MS or Parallel Reaction Monitoring (PRM) to confirm the identity and quantify specific 13C-labeled metabolites.
-
Mass Transitions (for targeted analysis):
-
Mandelic Acid (unlabeled): m/z 151.04 -> fragment ions
-
This compound: m/z 159.06 -> fragment ions
-
Phenylglyoxylic Acid (unlabeled): m/z 149.02 -> fragment ions
-
Phenylglyoxylic Acid-13C8: m/z 157.05 -> fragment ions
-
-
-
Data Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
-
Inject the samples onto the LC-MS/MS system.
-
Process the data using appropriate software to identify and quantify the peak areas for the labeled and unlabeled metabolites.
-
Calculate the fractional enrichment and absolute quantities of the metabolites.
-
Western Blot Analysis for Signaling Pathway Proteins
To assess the impact of this compound on cellular signaling, key proteins in pathways like MAPK/ERK can be analyzed.
-
Procedure:
-
Culture and treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Visualizations
References
- 1. The metabolism of ethylbenzene and styrene to mandelic acid: stereochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scandinavian Journal of Work, Environment & Health - Styrene, its metabolism and the evaluation of hazards in industry. [sjweh.fi]
- 5. Stereoselective metabolism of mandelic acid in rat, mouse and rabbit tissue preparations [cjpt.magtechjournal.com]
Application Notes and Protocols for the Quantitative Analysis of Styrene Metabolites Using Mandelic Acid-¹³C₈
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of the primary styrene metabolites, mandelic acid (MA) and phenylglyoxylic acid (PGA), in human urine. The use of a stable isotope-labeled internal standard, such as Mandelic Acid-¹³C₈, is critical for accurate quantification, especially when employing mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). This document outlines the metabolic pathway of styrene, provides detailed experimental protocols, and presents quantitative data from occupational exposure studies.
Styrene Metabolism
Styrene is predominantly metabolized in the liver by cytochrome P450 enzymes, primarily CYP2E1, to its reactive intermediate, styrene-7,8-oxide (SO).[1][2] This epoxide is then hydrolyzed by epoxide hydrolase to styrene glycol, which is further oxidized to mandelic acid and subsequently to phenylglyoxylic acid.[2] These two acids are the major urinary metabolites and serve as reliable biomarkers for assessing styrene exposure.[1][3] Mandelic acid and phenylglyoxylic acid together account for approximately 95% of the total absorbed dose of styrene excreted in urine.[1]
Experimental Protocols
The following protocols describe the quantitative analysis of mandelic acid and phenylglyoxylic acid in urine using Mandelic Acid-¹³C₈ as an internal standard. While the provided search results explicitly detail methods using Mandelic Acid-d5, the principles and procedures are directly applicable to Mandelic Acid-¹³C₈, as they are both stable isotope-labeled internal standards used for isotopic dilution mass spectrometry.
Protocol 1: Quantitative Analysis by LC-MS/MS
This method is highly sensitive and specific for the simultaneous determination of MA and PGA.
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 1 mL of urine, add 1 mL of 2% acetic acid.
-
Add 100 µL of the internal standard solution (containing Mandelic Acid-¹³C₈ and a corresponding labeled standard for PGA, such as Phenylglyoxylic Acid-d5, at a concentration of 10 mg/L).[1]
-
Vortex the mixture.
-
Filter the sample through a 0.2-µm syringe filter into an autosampler vial.[1]
2. LC-MS/MS Instrumental Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent
-
Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.2% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 500 µL/min[1]
-
Injection Volume: 20 µL[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
The concentration of MA and PGA in the urine samples is then determined from this calibration curve.
Protocol 2: Quantitative Analysis by GC-MS
This protocol provides an alternative method for the quantification of MA and PGA, which requires derivatization.
1. Sample Preparation and Derivatization
-
To 1 mL of urine, add an appropriate amount of Mandelic Acid-¹³C₈ internal standard.
-
Acidify the urine to pH 1-2 with concentrated HCl.
-
Extract the metabolites with 3 mL of an organic solvent (e.g., ethyl acetate or diethyl ether) by vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
2. GC-MS Instrumental Conditions
-
GC System: Agilent 7890A or equivalent
-
MS System: Agilent 5975C or equivalent
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Selected Ion Monitoring (SIM) Ions:
-
Mandelic Acid-TMS derivative: Specific ions to be determined based on fragmentation pattern
-
Mandelic Acid-¹³C₈-TMS derivative (Internal Standard): Specific ions to be determined based on fragmentation pattern
-
Phenylglyoxylic Acid-TMS derivative: Specific ions to be determined based on fragmentation pattern
-
3. Quantification
-
Similar to the LC-MS/MS method, quantification is based on a calibration curve constructed from the peak area ratios of the derivatized analytes to the derivatized internal standard.
Quantitative Data
The following tables summarize urinary concentrations of mandelic acid and phenylglyoxylic acid in workers occupationally exposed to styrene, as reported in various studies. These values can be used for comparative purposes and to understand the range of expected concentrations in exposed populations.
Table 1: Urinary Mandelic Acid and Phenylglyoxylic Acid Concentrations in Styrene-Exposed Workers
| Study Population | Styrene Air Concentration (ppm) | Mandelic Acid (mg/g creatinine) | Phenylglyoxylic Acid (mg/g creatinine) | Sum of MA + PGA (mg/g creatinine) | Reference |
| Reinforced Plastics Workers | 18.2 (mean) | 307 (mean) | 113 (mean) | 420 (mean) | [4] |
| Fibreglass Boat Builders | 16.6 (mean) | 578.5 (at 50 ppm exposure) | 291.1 (at 50 ppm exposure) | 870.2 (at 50 ppm exposure) | [5] |
| Shipbuilding Workers | Not specified | Higher in exposed group | Higher in exposed group | - | [1] |
| Reinforced Plastic Manufacturing | 21.7 - 37 | Significantly higher in exposed groups | - | - | [6] |
Note: The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Biological Exposure Index (BEI) for the sum of mandelic acid and phenylglyoxylic acid in urine of 400 mg/g creatinine for end-of-shift samples, corresponding to an 8-hour time-weighted average (TWA) exposure to 20 ppm of styrene.[1][7]
Table 2: Correlation of Urinary Metabolites with Styrene Air Exposure
| Study | Correlation Coefficient (r) with Styrene in Air |
| Mandelic Acid | |
| Prieto et al. (2002) | 0.834 |
| Haufroid et al. (2001) | 0.90 |
| Phenylglyoxylic Acid | |
| Prieto et al. (2002) | 0.841 |
| Haufroid et al. (2001) | 0.93 |
| Sum of MA + PGA | |
| Prieto et al. (2002) | 0.862[8] |
| Haufroid et al. (2001) | 0.92 |
These data demonstrate a strong correlation between the concentration of styrene in the air and the levels of its metabolites in urine, reinforcing the utility of MA and PGA as biomarkers of exposure.[4] The use of a robust analytical method, such as those described above with an appropriate internal standard like Mandelic Acid-¹³C₈, is essential for obtaining accurate and reliable data for risk assessment and occupational health monitoring.
References
- 1. Frontiers | Oxidative stress in occupational exposure to styrene vapors and dangerous chemicals in the shipbuilding industry [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A study on the urinary metabolites of styrene exposed workers -Journal of environmental and Sanitary engineering | Korea Science [koreascience.kr]
- 6. Study of urinary concentrations of mandelic acid in employees exposed to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Analysis of styrene and its metabolites in blood and urine of workers exposed to both styrene and acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mandelic Acid in Human Urine using a Validated LC-MS/MS Method with a Carbon-13 Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Mandelic Acid in human urine. The use of a stable isotope-labeled internal standard, Mandelic Acid-13C8, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol provides a reliable tool for clinical and toxicological research, as well as for monitoring occupational exposure to styrene, for which mandelic acid is a known biomarker.
Introduction
Mandelic acid is a key metabolite of styrene and ethylbenzene, compounds widely used in the manufacturing of plastics and resins. Monitoring mandelic acid levels in urine is a critical tool for assessing occupational and environmental exposure to these volatile organic compounds. Given the complexity of biological matrices like urine, a highly selective and sensitive analytical method is required for accurate quantification. LC-MS/MS offers superior specificity and lower detection limits compared to traditional chromatographic techniques. This application note presents a detailed protocol for the analysis of mandelic acid using an Agilent Triple Quadrupole LC/MS system, incorporating this compound as an internal standard to ensure the reliability of the results.
Experimental Protocols
Materials and Reagents
-
Mandelic Acid standard
-
This compound internal standard
-
LC-MS grade water
-
LC-MS grade methanol
-
Formic acid
-
Human urine (blank)
-
0.22 µm syringe filters
Sample Preparation
A simple "dilute and shoot" method is employed for sample preparation, minimizing sample handling and potential for error.
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Filter the urine through a 0.22 µm syringe filter.
-
In a clean microcentrifuge tube, combine 200 µL of the filtered urine with 800 µL of pure water.[1][2]
-
Add the this compound internal standard to a final concentration of 50 ng/mL.
-
Vortex the mixture thoroughly.
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
LC System: Agilent 1200 Series or equivalent
| Parameter | Value |
| Column | Agilent Zorbax Eclipse XDB-C18, 150 mm × 2.1 mm, 3.5 µm[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 50% B (Isocratic) |
| Flow Rate | 400 µL/min[1] |
| Injection Volume | 2 µL[1] |
| Column Temperature | 30 °C |
| Analysis Time | 10 min[1] |
Mass Spectrometry
MS System: Agilent 6400 Series Triple Quadrupole LC/MS or equivalent
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode[1] |
| Capillary Voltage | 4500 V[1] |
| Nebulizer Gas | 50 psi[1] |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Mandelic Acid (Quantifier) | 151.0 | 107.0 | 100 | 10 |
| Mandelic Acid (Qualifier) | 151.0 | 77.0 | 100 | 20 |
| This compound (IS) | 159.0 | 113.0 | 100 | 10 |
Method Validation and Performance
The method was validated for linearity, precision, accuracy, and sensitivity.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 2.24 ng/mL[1] |
| Limit of Quantification (LOQ) | 7.47 ng/mL[1] |
| Intra-day Precision (%RSD) | < 5%[3] |
| Inter-day Precision (%RSD) | < 5%[3] |
| Accuracy (% Recovery) | 85.0 - 110.2%[1] |
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of Mandelic Acid.
Signaling Pathway Visualization
The metabolic pathway of styrene to mandelic acid is a critical aspect of its toxicology.
Caption: Metabolic pathway of Styrene to Mandelic Acid.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of mandelic acid in human urine. The simple sample preparation protocol, coupled with the use of a stable isotope-labeled internal standard, makes this method highly suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates the method's robustness and accuracy, ensuring confidence in the generated results for applications such as biomonitoring of occupational exposure to styrene.
References
- 1. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 2. CN103869012B - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 3. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Mandelic Acid-13C8 for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid, a key chiral building block in the synthesis of many pharmaceuticals, is often monitored in biological matrices and chemical reactions. Its analysis by gas chromatography (GC) is challenging due to its high polarity and low volatility, which can lead to poor peak shape, thermal decomposition, and unreliable quantification.[1][2][3] Derivatization is a crucial sample preparation step that chemically modifies the mandelic acid molecule to increase its volatility and thermal stability, making it amenable to GC analysis.[2][4] This process involves replacing the active hydrogen atoms in the carboxylic acid and hydroxyl groups with less polar functional groups.[5][6]
This document provides detailed protocols for the derivatization of Mandelic Acid and its isotopically labeled internal standard, Mandelic Acid-13C8, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization chemistry for both the labeled and unlabeled forms is identical. The use of this compound as an internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[7]
Two common and effective derivatization techniques are presented: Silylation , which forms trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, and Esterification , which typically forms methyl esters.[3]
Derivatization Methods
Silylation
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in the hydroxyl and carboxylic acid groups of mandelic acid.[3][6] Silylating reagents react with these functional groups to replace the acidic protons with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[5] This modification significantly reduces the polarity and increases the volatility of the analyte.[2]
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[8][9][10] BSTFA and MSTFA are among the most common reagents for forming TMS derivatives.[8] For enhanced reactivity, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the silylating reagent.[4][8]
This protocol describes the formation of trimethylsilyl derivatives of this compound.
Experimental Protocol:
-
Sample Preparation: Dispense an appropriate volume of the sample containing Mandelic Acid and the this compound internal standard into a reaction vial. If the sample is aqueous, it must be evaporated to complete dryness under a stream of nitrogen, as silylating reagents are moisture-sensitive.[8][11]
-
Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile, pyridine, or toluene) to the dried sample residue.
-
Reaction: Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Incubation: Heat the reaction mixture at 60-70°C for 30-60 minutes.[8] The optimal time and temperature may need to be determined empirically for specific sample matrices.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS system.
Logical Relationship of Silylation Protocol
Caption: Workflow for silylation of this compound using BSTFA.
Esterification (Methylation)
Esterification is another effective derivatization method for carboxylic acids.[3] For GC analysis, methyl esters are commonly prepared due to their increased volatility.[3] A common reagent for this purpose is Boron Trifluoride-Methanol (BF3-Methanol).[8]
This protocol details the formation of the methyl ester of this compound.
Experimental Protocol:
-
Sample Preparation: Place the sample containing Mandelic Acid and this compound internal standard into a reaction vial. Aqueous samples should be dried completely.
-
Reagent Addition: Add 100 µL of 14% Boron Trifluoride in Methanol (BF3-Methanol) to the dried residue.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Incubation: Heat the mixture at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 200 µL of saturated sodium chloride solution and 300 µL of hexane. Vortex thoroughly to extract the derivatized mandelic acid methyl ester into the hexane layer.
-
Phase Separation: Centrifuge briefly to ensure clear separation of the aqueous and organic layers.
-
Sample Transfer and Analysis: Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
Experimental Workflow for Esterification
Caption: Step-by-step workflow for the esterification of this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the GC-MS analysis of derivatized mandelic acid. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Silylation with MSTFA for Mandelic Acid in Urine
| Parameter | Value | Reference |
| Linearity Range | 1.25 - 160 µg/mL | [12][13] |
| Limit of Quantification (LOQ) | 1.25 µg/mL | [12][13] |
| Recovery | 83.46% - 93.6% | [12][13] |
Table 2: Methyl Esterification for Mandelic Acid in Urine
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.03 g/L | [14] |
| Recovery | 66.7% | [14] |
| Intra-assay Coefficient of Variation | < 10% | [14] |
| Inter-assay Coefficient of Variation | < 10% | [14] |
GC-MS Parameters
While specific GC-MS conditions need to be optimized for the instrument in use, the following provides a general starting point for the analysis of derivatized mandelic acid.
Table 3: Example GC-MS Conditions
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial 140 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Note: The oven temperature program and SIM ions will need to be determined based on the specific derivative (TMS or methyl ester) of mandelic acid and its 13C8-labeled internal standard.
Signaling Pathway of Derivatization
The derivatization process can be visualized as a chemical transformation pathway where the polar functional groups of mandelic acid are converted into non-polar, volatile derivatives suitable for GC analysis.
Chemical Transformation Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. weber.hu [weber.hu]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. restek.com [restek.com]
- 9. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An improved method for the simultaneous determination of mandelic and phenylglyoxylic acids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Mandelic Acid-13C8 in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Mandelic Acid-13C8 in human urine. The protocol employs a simple "dilute-and-shoot" sample preparation technique, which minimizes sample handling and matrix effects, making it suitable for high-throughput clinical and research laboratories. The analysis is performed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, which offers high selectivity and sensitivity for accurate quantification. This method is ideal for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, toxicological assessments, and clinical trial monitoring where this compound is used as an internal standard or a tracer.
Introduction
Mandelic acid (MA) is a key biomarker for exposure to styrene and ethylbenzene.[1][2] Accurate and precise quantification of mandelic acid and its isotopologues, such as this compound, in urine is crucial for toxicological studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and improving the accuracy and precision of the analytical method.[2][3] This application note presents a streamlined workflow from urine sample preparation to LC-MS/MS analysis, ensuring reliable and reproducible results. While various sample preparation methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) exist, the "dilute-and-shoot" approach offers a significant advantage in terms of speed and simplicity without compromising analytical performance for this application.[3][4]
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
Mandelic Acid (native standard)
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
-
0.22 µm syringe filters
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)[5]
-
Tandem Mass Spectrometer (e.g., API 4000 or equivalent)[5]
-
Analytical Column: Zorbax Eclipse XDB-C18, 150 mm × 2.1 mm, 3.5 µm or equivalent[6]
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Mandelic Acid and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Mandelic Acid by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to prepare a 1 µg/mL internal standard working solution.
-
Sample Preparation: Dilute-and-Shoot Method
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Transfer 200 µL of urine into a microcentrifuge tube.[6]
-
Add 800 µL of pure water (or initial mobile phase) containing the internal standard (this compound) at a final concentration of 100 ng/mL.[6]
-
Vortex the mixture for 30 seconds.
-
Filter the diluted urine through a 0.22 µm syringe filter into an autosampler vial.[6]
-
Inject 2 µL of the filtrate into the LC-MS/MS system.[6]
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mandelic Acid: m/z 151.0 -> 107.0
-
This compound: m/z 159.0 -> 114.0
-
-
Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of different sample preparation and analysis methods for mandelic acid in urine.
Table 1: Comparison of Sample Preparation Methods for Mandelic Acid Analysis
| Sample Preparation Method | Recovery (%) | Precision (RSD, %) | Throughput | Reference |
| Dilute-and-Shoot | >90% | <5% | High | [7] |
| Liquid-Liquid Extraction (LLE) | 77.4 - 96% | <11% | Medium | [8][9] |
| Solid-Phase Extraction (SPE) | 84.1 - >98% | <10% | Low-Medium | [4][8] |
| HF-LPME | High Enrichment | 2.5 - 10.7% | Low | [10] |
| MIMEPS | >88.8% | 3.6 - 5.1% | Medium | [11] |
Table 2: Performance of LC-MS/MS Method for Mandelic Acid Quantification
| Parameter | Value | Reference |
| Linearity Range | 10 - 1000 ng/mL | [7] |
| Correlation Coefficient (r²) | >0.999 | [7] |
| Limit of Detection (LOD) | 0.551 ng/mL | [7] |
| Limit of Quantification (LOQ) | 1.836 ng/mL | [7] |
| Recovery | 92.75% - 101.09% | [7] |
| Intra-batch Precision | <5% | [7] |
| Inter-batch Precision | <5% | [7] |
Visualizations
Caption: Workflow for this compound Analysis in Urine.
Caption: Comparison of LLE and SPE Sample Preparation Workflows.
Conclusion
The "dilute-and-shoot" sample preparation method followed by LC-MS/MS analysis provides a rapid, sensitive, and reliable approach for the quantification of this compound in human urine. The use of an isotopic internal standard ensures high accuracy and precision, making this method well-suited for demanding research and clinical applications. The simplicity of the sample preparation allows for high-throughput analysis, which is a significant advantage in studies involving a large number of samples.
References
- 1. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 6. CN103869012B - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 7. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hollow Fiber Supported Liquid Membrane Extraction Combined with HPLC-UV for Simultaneous Preconcentration and Determination of Urinary Hippuric Acid and Mandelic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mandelic Acid-13C8 in Pharmaceutical Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mandelic Acid-13C8 as a stable isotope-labeled (SIL) internal standard in pharmaceutical analysis. The focus is on its application in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly in pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a non-radioactive, stable isotope-labeled form of mandelic acid. In pharmaceutical analysis, particularly in quantitative mass spectrometry, SIL internal standards are the gold standard. They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The key advantage of using a SIL internal standard like this compound is its ability to co-elute with the unlabeled analyte, thereby experiencing similar ionization suppression or enhancement effects in the mass spectrometer's ion source. This co-behavior allows for accurate correction of variations during sample preparation and analysis, leading to highly precise and accurate quantification.
Applications in Pharmaceutical Analysis
The structural similarity of mandelic acid to various pharmaceuticals, particularly those with a phenethylamine backbone, makes this compound an excellent internal standard for a range of analytical applications.
Pharmacokinetic (PK) Studies:
Accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is crucial in drug development. This compound can be used as an internal standard in LC-MS/MS methods to quantify drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates. This enables the precise characterization of a drug's pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Therapeutic Drug Monitoring (TDM):
For drugs with a narrow therapeutic index, TDM is essential to ensure efficacy while avoiding toxicity. LC-MS/MS methods using this compound as an internal standard provide the high sensitivity, specificity, and accuracy required for TDM. This allows clinicians to personalize drug dosage regimens for individual patients, optimizing therapeutic outcomes.
Bioequivalence (BE) Studies:
BE studies are critical for the approval of generic drugs. These studies require highly precise and accurate analytical methods to compare the bioavailability of a generic drug product to that of the innovator product. The use of a SIL internal standard like this compound minimizes analytical variability, thereby increasing the statistical power of BE studies.
Metabolic Studies:
Mandelic acid is a metabolite of several compounds, including the industrial chemical styrene and the pharmaceutical agent phenylephrine. This compound can be used to trace and quantify metabolic pathways. For instance, it can be used in studies investigating the metabolism of drugs that are converted to mandelic acid or its derivatives.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in a pharmaceutical analysis workflow. The example provided is for the quantitative analysis of a hypothetical phenethylamine-based drug, "Drug X," in human plasma.
Protocol 1: Quantitative Analysis of Drug X in Human Plasma by LC-MS/MS
1.1. Materials and Reagents:
-
Drug X reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
1.2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Drug X and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Drug X stock solution with 50:50 acetonitrile:water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the Drug X working standard solutions into blank human plasma to create CC samples. Prepare QC samples at low, medium, and high concentrations in the same manner from a separate weighing of the reference standard.
1.3. Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
1.4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Drug X: [M+H]+ → fragment ion (to be determined) |
| This compound: m/z 161.1 → 109.1 | |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
1.5. Data Analysis and Quantification:
-
Integrate the peak areas for both Drug X and this compound.
-
Calculate the peak area ratio (Drug X / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Drug X in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained from a validated bioanalytical method using this compound as an internal standard.
Table 1: Calibration Curve Parameters for the Analysis of Drug X
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Regression Equation | y = 0.015x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision Data for the Analysis of Drug X
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low QC | 3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Mid QC | 150 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| High QC | 750 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
Table 3: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Selectivity | No significant interference at the retention times of the analyte and IS in blank matrix from at least 6 different sources. | Pass |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. | Pass |
| Recovery | Consistent and reproducible at low, medium, and high QC concentrations. | Pass |
| Stability (Freeze-thaw, bench-top, long-term) | Mean concentrations within ±15% of nominal concentrations. | Pass |
Mandatory Visualizations
Metabolic Pathway of Phenylephrine
The following diagram illustrates the metabolic pathway of phenylephrine, a sympathomimetic amine, which is metabolized in part to 3-hydroxymandelic acid. This highlights the metabolic relevance of mandelic acid derivatives in pharmaceutical analysis.
Experimental Workflow for Bioanalytical Sample Analysis
This diagram outlines the logical flow of a typical bioanalytical experiment using this compound as an internal standard.
Logical Relationship for Method Validation
This diagram illustrates the key parameters that are assessed during the validation of a bioanalytical method, demonstrating the logical relationships between them.
High-Resolution Mass Spectrometry of Mandelic Acid-13C8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid, an alpha-hydroxy acid, is a significant biomarker for assessing exposure to styrene and is also utilized in pharmaceutical and cosmetic formulations. The use of stable isotope-labeled internal standards is crucial for accurate quantification in complex biological matrices, mitigating matrix effects and improving method precision. Mandelic Acid-13C8, with all eight carbon atoms replaced by the heavy isotope ¹³C, serves as an ideal internal standard for the quantitative analysis of mandelic acid by high-resolution mass spectrometry (HRMS). Its identical chemical properties to the unlabeled analyte ensure co-elution and similar ionization efficiency, while its distinct mass allows for unambiguous detection.
This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly with Orbitrap technology.
Quantitative Data Summary
The following tables present representative quantitative data for the analysis of mandelic acid using this compound as an internal standard with LC-HRMS. This data is illustrative and may vary based on the specific instrumentation and matrix used.
Table 1: Linearity and Range
| Analyte | Internal Standard | Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |
| Mandelic Acid | This compound | 1 - 1000 | y = 1.05x + 0.02 | > 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Mandelic Acid | 0.5 | 1.0 |
Table 3: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| Low QC | 5 | < 5% | < 7% | 95 - 105% |
| Medium QC | 50 | < 4% | < 6% | 97 - 103% |
| High QC | 500 | < 3% | < 5% | 98 - 102% |
Experimental Protocols
Sample Preparation (Human Urine)
This protocol outlines the preparation of human urine samples for the quantification of mandelic acid using this compound as an internal standard.
Materials:
-
Human urine sample
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
Working internal standard solution (1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
0.22 µm syringe filters
Procedure:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any precipitates.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound working internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-HRMS Method
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
High-Resolution Mass Spectrometry (HRMS) Conditions (Orbitrap):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Capillary Temperature: 320°C
-
S-Lens RF Level: 55
-
Scan Mode: Full Scan MS followed by targeted MS/MS (t-MS²) or Parallel Reaction Monitoring (PRM)
-
Full Scan Resolution: 70,000
-
Full Scan Range: m/z 100-200
-
t-MS²/PRM Resolution: 35,000
-
Collision Energy (HCD): 20, 30, 40 eV (stepped)
-
Monitored Ions:
-
Mandelic Acid: [M-H]⁻, m/z 151.0400
-
This compound: [M-H]⁻, m/z 159.0669
-
Visualizations
Experimental Workflow
Caption: Sample preparation and analysis workflow.
Proposed Fragmentation of this compound
Troubleshooting & Optimization
Troubleshooting low signal intensity of Mandelic Acid-13C8 in MS
Welcome to the technical support center for troubleshooting issues related to the analysis of Mandelic Acid-13C8 by mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges during their experiments, particularly focusing on low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound in MS?
Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include suboptimal instrument parameters, issues with sample preparation, and the inherent chemical properties of the molecule affecting its ionization. It is also crucial to consider potential matrix effects, where other components in the sample interfere with the ionization of the target analyte.[1][2][3]
Q2: Which ionization mode is best suited for this compound analysis?
Given that mandelic acid is a carboxylic acid, it is readily ionizable. Electrospray ionization (ESI) is generally the preferred method.[4] Negative ion mode (ESI-) is often successful by deprotonating the carboxylic acid group to form the [M-H]⁻ ion.[5] However, positive ion mode (ESI+) can also be effective, potentially forming adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.[6][7] The optimal mode may depend on the sample matrix and mobile phase composition.
Q3: How can I differentiate between low signal due to poor ionization and issues with sample concentration?
To distinguish between these issues, you can perform a direct infusion of a known, reasonably high concentration of your this compound standard into the mass spectrometer. If a strong signal is observed during infusion but not during your LC-MS run, the problem likely lies with the chromatography, sample matrix, or mobile phase compatibility rather than the fundamental ability of the molecule to ionize. If the infused sample also shows a weak signal, then the issue is more likely related to the ionization source parameters or the stability of the compound in the infusion solvent.
Q4: Could adduct formation be the reason for my low signal of the primary ion?
Yes, if you are monitoring a specific ion (e.g., [M-H]⁻), the formation of various adducts can distribute the total ion current among several species, leading to a lower-than-expected signal for your target ion.[6] It is advisable to scan a wider mass range to check for common adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules.[6][8][9] The presence of these adducts can be influenced by contaminants in your sample, solvents, or from glassware.[6][8]
Troubleshooting Guides
Guide 1: Optimizing Mass Spectrometer Parameters
Low signal intensity is frequently a result of suboptimal instrument settings. This guide provides a systematic approach to optimizing key MS parameters for this compound.
Problem: Weak or no detectable signal for this compound.
Troubleshooting Workflow:
Caption: Workflow for optimizing MS parameters.
Experimental Protocol: Direct Infusion for Parameter Optimization
-
Prepare the Standard: Prepare a 1 µg/mL solution of this compound in a solvent mixture that is compatible with your typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid or ammonium formate).[4]
-
Set up Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Select Ionization Mode: Start by monitoring in both positive and negative ESI modes to see which provides a better signal for your compound. For mandelic acid, negative mode is often a good starting point.[5]
-
Tune Source Parameters: While infusing, systematically adjust key source parameters to maximize the signal of your target ion. Refer to the table below for typical starting points and optimization ranges.
-
Monitor Adducts: In positive mode, expand the mass range to look for potential adducts. If significant adduct formation is observed, consider this during method development.
-
Optimize Fragmentation (MS/MS): If using tandem MS, optimize the collision energy to achieve a stable and intense fragment ion signal while retaining about 10-15% of the parent ion.[4]
Table 1: Typical MS Parameter Optimization Ranges for ESI
| Parameter | Typical Starting Value | Optimization Range | Rationale for Adjustment |
| Capillary Voltage | 3.0 kV | 1.5 - 4.5 kV | Affects the efficiency of droplet charging. |
| Cone/Nozzle Voltage | 30 V | 20 - 100 V | Aids in desolvation and can influence in-source fragmentation. |
| Source Temperature | 120 °C | 100 - 150 °C | Assists in solvent evaporation. |
| Desolvation Gas Flow | 600 L/hr | 500 - 1000 L/hr | High flow helps to evaporate the solvent from the ESI droplets. |
| Desolvation Temp. | 350 °C | 300 - 500 °C | Crucial for efficient desolvation of the analyte ions. |
| Nebulizer Gas Pressure | 35 psi | 20 - 50 psi | Affects the size of the initial droplets formed.[10] |
Guide 2: Addressing Sample Preparation and Matrix Effects
Contaminants and co-eluting substances from the sample matrix can significantly suppress the ionization of this compound.[2][3]
Problem: Good signal during direct infusion, but poor signal in a real sample run.
Troubleshooting Logical Diagram:
Caption: Troubleshooting matrix effects.
Experimental Protocol: Post-Column Infusion to Detect Ion Suppression
-
Setup: While running your standard LC method with a blank matrix injection (a sample extract that does not contain your analyte), continuously infuse a standard solution of this compound post-column via a T-junction.
-
Acquisition: Monitor the signal intensity of the this compound ion throughout the entire chromatographic run.
-
Analysis: A stable baseline signal is expected. If you observe a dip in the signal at a specific retention time, it indicates that components from the matrix are eluting at that point and suppressing the ionization of your infused standard.
-
Action: If ion suppression is detected at or near the retention time of this compound, adjust your chromatographic method to separate the analyte from the interfering matrix components. This may involve altering the gradient, changing the mobile phase, or using a different column.
Table 2: Common Sources of Contamination and Mitigation Strategies
| Contaminant Source | Potential Contaminants | Mitigation Strategy |
| Solvents/Reagents | Plasticizers (phthalates), polyethylene glycol (PEG) | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[8][11] |
| Labware (tubes, plates) | Plasticizers, slip agents | Use polypropylene labware where possible and pre-rinse with an organic solvent. Avoid polystyrene. |
| Syringe Filters | Polymeric extractables | Use hydrophilic PTFE filters, which generally have low extractables. Pre-rinse the filter with the sample or solvent.[11] |
| HPLC System | Column bleed, residues from previous analyses | Regularly flush the system and column with a strong solvent like isopropanol.[11] |
| Sample Matrix | Phospholipids, salts, drug formulation agents | Employ sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[11] |
By systematically working through these guides, researchers can effectively troubleshoot and resolve issues of low signal intensity for this compound, leading to more robust and reliable analytical results.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. escholarship.org [escholarship.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analysis of Mandelic Acid-13C8 in Biological Samples
Welcome to the technical support center for the analysis of Mandelic Acid-13C8 in biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound in biological samples like plasma or urine, matrix effects can cause ion suppression or enhancement.[1][3][4] This leads to inaccurate and imprecise quantification, even when using highly selective LC-MS/MS methods.[1][5] For mandelic acid in urine, a very strong matrix effect has been observed, making the use of an internal standard crucial for reliable results.[3][4]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound used?
A2: A SIL internal standard is considered the gold standard for compensating for matrix effects.[6][7][8] this compound is chemically and physically almost identical to the unlabeled mandelic acid. Therefore, it is expected to have the same extraction efficiency and co-elute chromatographically.[1][6] This allows it to experience the same degree of ion suppression or enhancement as the analyte, enabling accurate quantification based on the analyte-to-internal standard response ratio.[6][7]
Q3: Can I still get inaccurate results even when using this compound as an internal standard?
A3: Yes, under certain conditions, even a SIL internal standard may not fully compensate for matrix effects.[9] This can occur if there is a slight chromatographic separation between the analyte and the internal standard, often due to the "deuterium isotope effect" when deuterium is used for labeling (though less common with 13C).[6][9] If they do not co-elute perfectly, they can be affected by different matrix components, leading to varied degrees of ion suppression.[6] It has been demonstrated that the matrix effects experienced by an analyte and its SIL internal standard can differ significantly.[6]
Q4: What are the primary sources of matrix effects in biological samples?
A4: The primary sources of matrix effects are endogenous components of the biological fluid, such as salts, lipids, and proteins.[2] Phospholipids are particularly notorious for causing ion suppression in LC-MS analysis of plasma and serum samples.[10][11][12][13] These components are often not removed by simple sample preparation techniques like protein precipitation and can co-elute with the analyte of interest, interfering with the ionization process.[10][13]
Troubleshooting Guides
Issue 1: High Variability in this compound Response Across Samples
Q: I am observing inconsistent and irreproducible results for my this compound internal standard. What could be the cause?
A: High variability in the internal standard response is often due to inconsistent matrix effects between different sample lots or individuals.[14]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Quantitatively assess the matrix effect using the post-extraction spike method detailed in the "Experimental Protocols" section. This will help determine if the variability is matrix-induced.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation procedure.[15][16]
-
If using protein precipitation, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering components like phospholipids.[2][15]
-
Specialized phospholipid removal plates or cartridges can also be used for cleaner extracts.[10][11][12]
-
-
Optimize Chromatography: Modify your LC method to improve the separation of this compound from the matrix interferences.[2][16][17] Adjusting the gradient, mobile phase composition, or using a different column chemistry can help achieve better separation.[2]
-
Check for Carryover: Inject a blank solvent sample immediately after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure with a stronger solvent.[18]
Issue 2: Low Recovery of this compound
Q: My this compound shows consistently low recovery after sample preparation. How can I improve this?
A: Low recovery indicates that a significant portion of the internal standard is being lost during the sample preparation process.[18]
Troubleshooting Steps:
-
Optimize Extraction pH: Mandelic acid is an acidic compound. For LLE or SPE, ensure the pH of the sample is adjusted to at least two pH units below its pKa to keep it in a neutral, un-ionized state, which improves extraction efficiency with nonpolar solvents.[15][19]
-
Evaluate SPE Sorbents and Solvents: If using SPE, ensure the sorbent type is appropriate for an acidic compound. Experiment with different wash and elution solvents to minimize loss during washing and ensure complete elution.[18] For acidic compounds, a nonpolar extraction on a polymeric SPE phase can be effective.[19]
-
Check Elution Volume: Ensure the volume of the elution solvent is sufficient to completely elute the internal standard from the SPE cartridge. Try increasing the elution volume and test for the presence of the analyte in a second elution fraction.[18]
Issue 3: Analyte and Internal Standard Do Not Co-elute
Q: I've noticed a slight retention time shift between my analyte (Mandelic Acid) and this compound. Is this a problem?
A: Yes, even a small difference in retention time can be problematic as the analyte and internal standard may be exposed to different levels of ion suppression.[6] The ability of a SIL internal standard to compensate for matrix effects is dependent upon its co-elution with the unlabeled compound.[6][9]
Troubleshooting Steps:
-
Chromatographic Optimization: While the isotope effect with 13C is generally minimal compared to deuterium, chromatographic conditions can sometimes lead to separation.[17]
-
Try a slower gradient to see if the peaks merge.
-
Experiment with different mobile phase modifiers or column temperatures.
-
-
Use 13C-labeled IS: Carbon-13 labeled internal standards are generally preferred over deuterium-labeled ones as they are less likely to exhibit chromatographic shifts.[17] If you are using a deuterium-labeled standard, switching to a 13C-labeled one like this compound is recommended.
Quantitative Data Summary
The following table summarizes typical performance data that can be expected when analyzing mandelic acid in biological matrices with appropriate sample preparation and an internal standard.
| Parameter | Matrix | Method | Value | Reference |
| Accuracy | Urine | HPLC-MS/MS with Isotopic Dilution | > 82% | [3][4] |
| Variability (Precision) | Urine | HPLC-MS/MS with Isotopic Dilution | < 11% | [3][4] |
| Limit of Detection (LOD) | Urine | HPLC-MS/MS with Isotopic Dilution | 0.02 mg/L | [3][4] |
| Limit of Quantitation (LOQ) | Urine | HPLC-MS/MS with Isotopic Dilution | 0.075 mg/L | [3][4] |
| Recovery | Plasma | Polymeric SPE | 94% - 102% | [12] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects (Post-Extraction Spike Method)
This protocol provides a quantitative assessment of the matrix effect.[17]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix samples (e.g., plasma, urine) through the entire sample preparation procedure. Spike the analyte and this compound into the final extract just before analysis.[18]
-
Set C (Pre-Extraction Spike / Recovery): Spike the analyte and this compound into the blank biological matrix before starting the sample preparation procedure.[18]
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a simple and fast method but may result in significant matrix effects from phospholipids.[10][15]
-
Sample Aliquot: Take 100 µL of the biological sample (e.g., plasma).
-
Add Internal Standard: Add an appropriate volume of this compound working solution.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile. Acetonitrile is generally more efficient at precipitating proteins than methanol.[15]
-
Vortex: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporate and Reconstitute (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE) for Acidic Drugs
This protocol provides a cleaner sample extract compared to protein precipitation.[19]
-
Sample Pre-treatment: Take 100 µL of plasma and dilute it with 300 µL of 2% formic acid to protonate the mandelic acid.
-
Condition SPE Cartridge: Use a polymeric SPE cartridge (e.g., Bond Elut Plexa). Condition the cartridge with 500 µL of methanol, followed by 500 µL of water.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 500 µL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for high variability in internal standard (IS) response.
References
- 1. waters.com [waters.com]
- 2. longdom.org [longdom.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
Mandelic Acid-13C8 isotopic purity assessment and correction
Welcome to the technical support center for Mandelic Acid-13C8. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the accurate assessment and correction of its isotopic purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a stable isotope-labeled (SIL) form of mandelic acid, where all eight carbon atoms in the molecule have been replaced with the Carbon-13 (¹³C) isotope.[1][2] It is chemically identical to its unlabeled counterpart but has a higher molecular weight. It is commonly used as an internal standard in quantitative mass spectrometry assays and in metabolic flux or tracer studies.[3][4]
Q2: Why is isotopic purity assessment critical for this compound?
Q3: What are the primary analytical methods for determining isotopic purity?
A3: The most common and powerful techniques are:
-
Mass Spectrometry (MS): Particularly Liquid Chromatography-Mass Spectrometry (LC-MS) with high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap, is the preferred method.[7][8] It can separate and quantify the different isotopic versions (isotopologues) of the molecule based on their mass-to-charge (m/z) ratio.[3][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹³C NMR can also be used to determine the level and position of isotopic enrichment.[10][11] However, it is generally less sensitive than MS, and data acquisition can be time-consuming due to the low natural abundance of ¹³C.[12]
Q4: What is isotopic correction and why is it necessary?
A4: Isotopic correction is a mathematical adjustment applied to raw mass spectrometry data to account for the natural abundance of stable isotopes.[13] For example, naturally occurring carbon contains approximately 1.1% ¹³C.[14] This means that even a completely unlabeled mandelic acid sample will have a small signal at M+1, M+2, etc., due to the random presence of ¹³C atoms. Correction is crucial to remove this natural contribution from the measured signal of the labeled compound, thereby preventing inaccurate purity calculations.[14][15]
Q5: What is an acceptable level of isotopic purity for this compound?
A5: For most quantitative applications and tracer studies, an isotopic enrichment level of >98% is required.[5] The amount of the corresponding unlabeled species (M+0) should ideally be less than 0.5%.[5]
Troubleshooting Guide
Issue 1: The calculated isotopic purity is lower than the manufacturer's specification.
-
Possible Cause 1: Inaccurate Correction for Natural Isotope Abundance.
-
Troubleshooting Step: Ensure your data processing includes a validated algorithm to correct for the natural isotopic abundance of all elements in the molecule (C, H, O). The contribution from naturally occurring ¹³C in the unlabeled analyte can artificially increase the signal for labeled species if not properly subtracted.[13][15]
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Analyze a solvent blank to check for background contamination. Ensure that all labware and solvents are clean. Contamination can occur from unlabeled mandelic acid present in the laboratory.[6]
-
-
Possible Cause 3: Improper Instrument Calibration.
-
Troubleshooting Step: Verify the mass accuracy and resolution of your mass spectrometer using a known calibration standard. Poor calibration can lead to incorrect peak integration and skewed isotopic ratios.[3]
-
Issue 2: Unexpected peaks are observed in the mass spectrum.
-
Possible Cause 1: Chemical Impurities.
-
Troubleshooting Step: The sample may contain chemical impurities from the synthesis process.[16][] Use a high-resolution LC-MS method to chromatographically separate these impurities from the this compound peak before MS analysis. Review the manufacturer's certificate of analysis for known impurities.
-
-
Possible Cause 2: In-source Fragmentation.
-
Troubleshooting Step: The this compound molecule may be fragmenting within the ion source of the mass spectrometer. Reduce the source energy (e.g., fragmentation voltage, collision energy) and re-analyze the sample.
-
-
Possible Cause 3: Isotopic Cross-Contamination.
-
Troubleshooting Step: This refers to the signal from the unlabeled analyte overlapping with the labeled standard's isotopic cluster, or vice-versa.[6] This is especially problematic in quantitative assays. Analyze a high-concentration sample of the unlabeled analyte to see if its M+8 peak contributes to the signal of your this compound. If so, a mathematical correction may be needed, or the concentration of the internal standard may need to be adjusted.[5]
-
Issue 3: The NMR spectrum shows a noisy baseline or weak signals.
-
Possible Cause 1: Low Sample Concentration.
-
Troubleshooting Step: ¹³C NMR is an inherently insensitive technique.[12] Increase the concentration of the this compound sample if possible.
-
-
Possible Cause 2: Insufficient Acquisition Time.
-
Troubleshooting Step: To improve the signal-to-noise ratio, increase the number of scans acquired. ¹³C NMR spectra often require significantly longer acquisition times compared to proton (¹H) NMR.[12]
-
Data Presentation
Quantitative data for isotopic standards should be clearly summarized.
Table 1: General Acceptance Criteria for this compound Internal Standard
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Isotopic Purity | > 98% | Ensures minimal contribution from partially labeled species to the desired signal.[5] |
| Unlabeled Species (M+0) | < 0.5% | Minimizes artificial inflation of the measured native analyte, especially at the lower limit of quantification (LLOQ).[5] |
| Chemical Purity | > 98% | Ensures that the standard is free from other chemical compounds that could interfere with the analysis. |
Table 2: Example Isotopic Distribution Data from High-Resolution MS
| Isotopologue | Theoretical m/z | Observed Relative Intensity (%) | Corrected Relative Intensity (%)* |
|---|---|---|---|
| M+0 (Unlabeled) | 152.0473 | 0.3 | 0.2 |
| M+1 | 153.0507 | 0.1 | 0.0 |
| ... | ... | ... | ... |
| M+8 (¹³C₈) | 160.0708 | 99.6 | 99.8 |
*After correction for natural isotopic abundance.
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by LC-MS
Objective: To determine the isotopic enrichment of this compound and quantify the percentage of the unlabeled (M+0) species.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable high-purity solvent (e.g., Methanol or Acetonitrile).
-
Dilute the stock solution to a working concentration appropriate for your instrument's sensitivity (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Separation:
-
Utilize an HPLC or UHPLC system to separate the analyte from potential impurities.
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Acquisition:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[8]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Full scan from m/z 100-200.
-
Resolution: Set to >10,000 to resolve isotopic peaks clearly.
-
-
Data Analysis:
-
Extract the mass spectrum across the chromatographic peak for this compound.
-
Integrate the peak areas for all relevant isotopologues, primarily the unlabeled species (m/z ~152.05) and the fully labeled species (m/z ~160.07).
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+8) / (Sum of Areas of all Isotopologues)] x 100
-
Protocol 2: Correction for Natural Isotopic Abundance
Objective: To correct the measured isotopic distribution for the contribution of naturally occurring heavy isotopes.
Methodology:
-
Acquire Data for Unlabeled Standard: Analyze a pure, unlabeled standard of mandelic acid using the exact same LC-MS method as in Protocol 1. This provides the experimental natural abundance distribution for the molecule on your specific instrument.
-
Theoretical Calculation (Alternative): If an unlabeled standard is unavailable, use a chemical formula calculator to determine the theoretical isotopic distribution based on known natural abundances (e.g., ¹³C ≈ 1.1%, ¹⁷O ≈ 0.04%, ¹⁸O ≈ 0.20%).
-
Apply Correction Algorithm: The measured intensities must be corrected by subtracting the contribution from the natural abundance of heavy isotopes from lower mass isotopologues.[7][9] This is often performed using specialized software or a matrix-based calculation. A simplified correction for the M+8 peak is represented by the following concept:
-
Corrected Intensity(M+8) = Measured Intensity(M+8) - [Measured Intensity(M+7) x Natural Abundance Contribution] - [Measured Intensity(M+6) x Natural Abundance Contribution] ... and so on.
Note: This process is complex and best handled by dedicated software packages like IsoCorrectoR or vendor-specific applications that can perform these deconvolution calculations accurately.[15]
-
-
Recalculate Purity: Use the corrected intensities to recalculate the final isotopic purity as described in Protocol 1, Step 4.
Visualizations
Caption: Experimental workflow for isotopic purity assessment.
Caption: Logical diagram for isotopic correction.
References
- 1. DL-MANDELIC ACID | Eurisotop [eurisotop.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. almacgroup.com [almacgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing Chromatographic Separation of Mandelic Acid-13C8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Mandelic Acid-13C8.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of this compound?
A1: The primary challenges include achieving optimal peak shape, resolving the analyte from potential impurities, and ensuring method robustness. For chiral separations, resolving the R and S enantiomers is a key consideration. While the 13C isotope is not expected to significantly alter the chromatographic behavior compared to the unlabeled compound, subtle isotopic effects can sometimes be observed, potentially causing slight shifts in retention time.[1][2]
Q2: Which HPLC columns are recommended for the separation of mandelic acid and its derivatives?
A2: Several types of columns can be used effectively. For chiral separations, specialized chiral stationary phases like cellulose-based columns (e.g., CHIRALPAK® IC) are common.[3] Molecularly imprinted polymers (MIPs) have also been successfully used for enantiomeric resolution.[4][5][6] For reversed-phase separations, C18 columns, including those with low silanol activity (e.g., Newcrom R1), are suitable.[7]
Q3: What mobile phase compositions are typically used for the analysis of mandelic acid?
A3: Mobile phase selection depends on the column and separation mode. For chiral separations on columns like CHIRALPAK® IC, a common mobile phase is a mixture of n-hexane and an alcohol (isopropanol or ethanol) with a small amount of an acidic additive like trifluoroacetic acid (TFA) (e.g., 0.1%).[3][8] For reversed-phase HPLC, a mixture of acetonitrile and an acidic buffer (e.g., phosphate buffer) is often employed.[7][9]
Q4: How does the 13C8 labeling affect the chromatographic separation?
A4: In general, the substitution of 12C with 13C has a minimal effect on the chromatographic properties of a molecule compared to the substitution of hydrogen with deuterium. However, a slight increase in retention time in reversed-phase chromatography can sometimes occur due to the slightly higher molecular weight and potential minor changes in molecular interactions. These effects are typically small and may not be noticeable under all conditions.
Q5: What detection wavelength is appropriate for this compound?
A5: Mandelic acid has a UV absorbance maximum at around 215-230 nm. A detection wavelength of 230 nm is commonly used for mandelic acid and its derivatives.[3] For some specific derivatives, 210 nm may be more suitable.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue, particularly with acidic compounds like mandelic acid.[10]
Troubleshooting Workflow for Peak Tailing
Caption: A troubleshooting workflow for addressing peak tailing in HPLC analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | Unreacted silanol groups on the silica-based stationary phase can interact with the acidic mandelic acid, causing tailing.[10][11] Solution: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to suppress the ionization of silanol groups.[3][8] Using a highly pure, end-capped column or a column specifically designed for low silanol activity can also mitigate this issue.[7][10] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11][12] Solution: Reduce the injection volume or dilute the sample and reinject.[11][13] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of mandelic acid and the stationary phase. Solution: For reversed-phase chromatography, ensure the mobile phase pH is at least 2 units below the pKa of mandelic acid (~3.4) to keep it in its protonated form. |
| System Dead Volume | Excessive volume in tubing and connections can cause peak broadening and tailing.[11] Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume. |
Issue 2: Poor Resolution or Co-elution
Q: I am unable to separate this compound from an impurity. How can I improve the resolution?
A: Improving resolution often involves modifying the mobile phase composition or changing the stationary phase.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Strength | The organic modifier concentration in the mobile phase may be too high or too low. Solution: In reversed-phase, decrease the percentage of the organic solvent to increase retention and potentially improve resolution. For chiral separations, adjusting the ratio of the alcohol modifier can impact enantioselectivity.[3] |
| Incorrect Stationary Phase | The current column may not provide sufficient selectivity for the separation. Solution: If using a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or polar-embedded phase). For enantiomeric separation, a chiral column is necessary.[3][8][9] |
| Gradient Elution Not Optimized | An isocratic method may not be sufficient to separate closely eluting compounds. Solution: Develop a shallow gradient elution method to improve the separation of complex mixtures.[14] |
| Flow Rate | A high flow rate can reduce separation efficiency. Solution: Decrease the flow rate to allow for better partitioning between the mobile and stationary phases. |
Issue 3: Variable Retention Times
Q: The retention time for my this compound peak is shifting between injections. What could be the cause?
A: Retention time variability can compromise the reliability of your analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase between runs, especially after a gradient. Solution: Increase the column equilibration time between injections to ensure a stable baseline and reproducible retention. |
| Fluctuations in Temperature | Changes in column temperature can affect retention times. Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Mobile Phase Composition Changes | Evaporation of volatile solvents or improper mixing of the mobile phase can alter its composition over time. Solution: Ensure mobile phase bottles are capped, and the mobile phase is well-mixed and degassed before use.[13] |
| Pump Malfunction | Inconsistent flow from the HPLC pump can lead to shifting retention times. Solution: Check the pump for leaks and perform regular maintenance, including seal replacement. |
Experimental Protocols
Protocol 1: Chiral Separation of Mandelic Acid Enantiomers
This protocol is adapted from a method for separating mandelic acid enantiomers using a cellulose-based chiral stationary phase.[3][8]
| Parameter | Condition |
| Column | CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol (80:20 v/v) + 0.1% TFA |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Methodology:
-
Prepare the mobile phase by mixing 800 mL of n-hexane with 200 mL of isopropanol and 1 mL of trifluoroacetic acid.
-
Degas the mobile phase by sonication or vacuum filtration.
-
Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Dissolve the this compound sample in the mobile phase.
-
Inject the sample and start the data acquisition.
Protocol 2: Reversed-Phase Separation of Mandelic Acid
This protocol provides a general method for the analysis of mandelic acid on a reversed-phase column.[7][9]
| Parameter | Condition |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 0.1 M Phosphate Buffer (pH 2.7) |
| Gradient | Isocratic or a shallow gradient depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
Methodology:
-
Prepare the phosphate buffer and adjust the pH to 2.7 with phosphoric acid.
-
Prepare the mobile phase by mixing the appropriate ratio of acetonitrile and buffer.
-
Filter and degas the mobile phase.
-
Equilibrate the C18 column with the mobile phase until the baseline is stable.
-
Dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Inject the sample for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. lcms.cz [lcms.cz]
- 9. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. silicycle.com [silicycle.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. mastelf.com [mastelf.com]
- 14. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Mandelic Acid-13C8 Stability in Frozen Biological Samples
Welcome to the technical support center for Mandelic Acid-13C8. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in frozen biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound neat material?
A1: this compound, as a solid, should be stored in a tightly sealed, light-resistant container in a dry and well-ventilated place.[1][2] While some suppliers suggest room temperature storage for the unlabeled compound, for long-term stability as an analytical standard, storage at 4°C or colder is recommended.[3] It is sensitive to light and may decompose upon long exposure.[1]
Q2: What are the recommended storage temperatures for this compound in biological matrices (e.g., plasma, urine)?
A2: For long-term stability of analytes in biological samples, ultra-low temperatures are recommended.[4] The optimal storage conditions are at -80°C or in liquid nitrogen.[4] Storage at -20°C may be suitable for shorter durations, but stability should be thoroughly evaluated. The key determinant of plasma sample quality is often the handling and freezing process prior to long-term storage.[5]
Q3: How many freeze-thaw cycles can my samples containing this compound undergo?
A3: The number of permissible freeze-thaw cycles should be experimentally determined for your specific matrix and storage conditions. As a general guideline, it is best to minimize freeze-thaw cycles. If multiple aliquots are to be taken from a sample, it is advisable to thaw the sample, aliquot it into smaller, single-use vials, and then refreeze to avoid repeated thawing of the entire sample. A typical freeze-thaw stability experiment, as part of a bioanalytical method validation, would assess stability for at least three cycles.
Q4: I am seeing a drift in my internal standard (this compound) signal over the course of an analytical run. What could be the cause?
A4: A drift in the internal standard signal can be attributed to several factors:
-
In-run instability: The processed samples may not be stable at the autosampler temperature. Consider lowering the autosampler temperature or reducing the run time.
-
Instrumental factors: The mass spectrometer's performance might be drifting. This could be due to "charging" of the instrument over time.[6]
-
Sample preparation issues: Inconsistent extraction recovery or the presence of matrix effects that disproportionately affect the internal standard in some samples can lead to signal variability.[6][7]
-
Non-homogeneity of reconstituted samples: Ensure that your extracted and reconstituted samples are thoroughly mixed before injection.[6]
Q5: Can this compound be metabolized in my biological samples during storage?
A5: In properly frozen samples (i.e., at -20°C or below), enzymatic activity is significantly reduced, making metabolic degradation of this compound highly unlikely. However, it's important to ensure samples are frozen rapidly and maintained at a stable frozen temperature. The primary stability concerns in frozen samples are typically related to chemical degradation or physical instability upon thawing and refreezing. While bacteria have degradation pathways for mandelic acid, this is not a concern for properly handled and stored sterile biological samples.[8][9]
Troubleshooting Guides
Issue 1: Low or No this compound Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Spiking Concentration | Verify the concentration of your this compound stock and working solutions. Re-prepare dilutions if necessary. |
| Degradation of Stock/Working Solution | Prepare fresh stock and working solutions from the neat material. Assess the stability of stock solutions at the storage temperature. |
| Poor Extraction Recovery | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). |
| Instrumental Issue | Check the mass spectrometer tuning and calibration. Ensure the correct MRM transition is being monitored. |
| Matrix Effects | Significant ion suppression can lead to a low signal. Evaluate matrix effects by post-column infusion or by comparing the response in solvent versus matrix.[7] |
Issue 2: High Variability in this compound Response
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent pipetting and processing for all samples. Automated liquid handlers can reduce variability.[6] |
| Freeze-Thaw Instability | Conduct a freeze-thaw stability experiment to determine if the analyte is degrading with repeated freeze-thaw cycles. |
| Long-Term Storage Instability | Perform a long-term stability study by analyzing samples stored for an extended period against freshly prepared samples. |
| Autosampler Instability | Assess the stability of processed samples in the autosampler over the expected duration of an analytical run. |
| Adsorption to Container Surfaces | Investigate potential adsorption to plastic or glass surfaces. Consider using different types of collection tubes or adding a modifier to the solvent. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix with this compound at a known concentration. Aliquot into at least 5 replicates for each freeze-thaw cycle.
-
Baseline Analysis: Analyze one set of freshly prepared samples (Cycle 0) to establish the baseline response.
-
Freeze-Thaw Cycles: Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (typically 3-5 cycles).
-
Analysis: After the final thaw of each cycle, process and analyze the samples.
-
Data Evaluation: Compare the mean response of the samples from each freeze-thaw cycle to the baseline (Cycle 0) response. The mean response should be within ±15% of the baseline.
Protocol 2: Long-Term Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix with this compound at two concentration levels (low and high QC levels are typical). Aliquot into a sufficient number of vials for all time points.
-
Storage: Store the aliquots at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
Time Points: Define the time points for testing (e.g., 1, 3, 6, 12 months).
-
Analysis: At each time point, retrieve a set of stored samples (at least 5 replicates per concentration level). Analyze them against a freshly prepared calibration curve and freshly spiked comparison samples.
-
Data Evaluation: The mean concentration of the stored samples should be within ±15% of the nominal concentration.
Quantitative Data Summary
Table 1: Example Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Mean Peak Area (n=5) | % of Cycle 0 | Pass/Fail |
| Cycle 0 | 1,250,000 | 100% | - |
| Cycle 1 | 1,235,000 | 98.8% | Pass |
| Cycle 2 | 1,210,000 | 96.8% | Pass |
| Cycle 3 | 1,195,000 | 95.6% | Pass |
| Cycle 4 | 1,150,000 | 92.0% | Pass |
| Cycle 5 | 1,050,000 | 84.0% | Fail |
Acceptance Criteria: Mean peak area is within ±15% of the Cycle 0 mean peak area.
Table 2: Example Long-Term Stability of this compound in Human Plasma
| Storage Duration | Storage Temperature | Mean Calculated Concentration (ng/mL, n=5) | % of Nominal Concentration | Pass/Fail |
| 1 Month | -20°C | 98.5 | 98.5% | Pass |
| -80°C | 101.2 | 101.2% | Pass | |
| 3 Months | -20°C | 95.3 | 95.3% | Pass |
| -80°C | 99.8 | 99.8% | Pass | |
| 6 Months | -20°C | 91.0 | 91.0% | Pass |
| -80°C | 100.5 | 100.5% | Pass | |
| 12 Months | -20°C | 86.5 | 86.5% | Pass |
| -80°C | 98.9 | 98.9% | Pass |
Nominal Concentration: 100 ng/mL. Acceptance Criteria: Mean calculated concentration is within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for high internal standard variability.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. transfusionguidelines.org [transfusionguidelines.org]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Mandelic Acid-13C8 by Electrospray Ionization LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues when analyzing Mandelic Acid-13C8 using electrospray ionization (ESI) liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound internal standard signal is low and inconsistent. What are the likely causes?
A1: A low and variable signal for your this compound internal standard is a strong indicator of ion suppression. Ion suppression is a matrix effect where co-eluting substances from your sample interfere with the ionization of your analyte in the ESI source, leading to a reduced signal.[1][2] For mandelic acid analysis in biological matrices like urine, this is a well-documented phenomenon.[3]
Common Causes of Ion Suppression for this compound:
-
Endogenous Matrix Components: Biological samples are complex and contain numerous compounds like salts, proteins, and phospholipids that can co-elute with your analyte and suppress its ionization.[4]
-
Inadequate Sample Preparation: Insufficient removal of matrix components is a primary cause of ion suppression. A simple "dilute-and-shoot" approach may not be adequate for complex matrices.[3][5]
-
Chromatographic Co-elution: If matrix components elute from the LC column at the same time as this compound, they will compete for ionization in the ESI source.
-
Mobile Phase Additives: Certain non-volatile mobile phase additives can contribute to ion suppression.
Q2: How can I confirm that ion suppression is affecting my this compound signal?
A2: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is occurring.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column but before the MS ion source using a T-fitting.
-
Injection: Inject a blank matrix extract (a sample processed without the analyte or internal standard).
-
Analysis: Monitor the this compound signal. A significant drop in the signal intensity indicates the retention times at which matrix components are eluting and causing ion suppression.
Q3: My results show a significant matrix effect for mandelic acid. What sample preparation methods can I use to minimize this?
A3: Improving your sample preparation is one of the most effective ways to combat ion suppression. The goal is to remove interfering matrix components while efficiently recovering your analyte. For mandelic acid, several techniques can be employed.
-
Dilution: For less complex matrices or when high sensitivity is not required, simple dilution of the sample can reduce the concentration of interfering substances. A study on mandelic acid in urine utilized a dilution with 2% acetic acid.[3]
-
Protein Precipitation (PPT): While a quick method to remove proteins, it may not effectively remove other matrix components like phospholipids, which are known to cause significant ion suppression.[4]
-
Liquid-Liquid Extraction (LLE): LLE can be effective in separating mandelic acid from many interfering components. The extraction efficiency can be optimized by adjusting the pH and choice of organic solvent. One study reported LLE as a viable method for the extraction of organic acids.[6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. By choosing the appropriate sorbent and elution solvents, you can selectively isolate mandelic acid and remove a significant portion of the matrix interferences. Studies have shown SPE can provide high recovery for organic acids.[6]
Below is a table summarizing the effectiveness of different sample preparation techniques.
| Sample Preparation Method | Typical Analyte Recovery | Effectiveness in Reducing Matrix Effect | Reference |
| Dilution | High | Low to Moderate | [3] |
| Protein Precipitation | Moderate to High | Low | [4] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | [6] |
| Solid-Phase Extraction (SPE) | High | High | [1][6] |
Q4: Can I optimize my LC-MS/MS method to further reduce ion suppression for this compound?
A4: Yes, optimizing both your chromatography and mass spectrometry parameters is crucial.
Chromatographic Optimization:
-
Gradient Elution: Employing a gradient elution can help separate this compound from co-eluting matrix components. A study on mandelic acid in urine used a gradient of acetonitrile and 0.2% formic acid.[3]
-
Column Chemistry: Using a different column chemistry (e.g., C18, phenyl-hexyl) can alter the elution profile and potentially resolve your analyte from interferences.
-
Flow Rate: Lower flow rates (e.g., in the nL/min range) can sometimes reduce ion suppression by generating smaller, more highly charged droplets in the ESI source.
Mass Spectrometry Optimization:
-
Ionization Mode: Mandelic acid is typically analyzed in negative ion mode (ESI-).[3] This can be advantageous as fewer compounds ionize in negative mode, potentially reducing the competition for charge.[2]
-
Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature to ensure efficient ionization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in electrospray ionization?
A1: Ion suppression is a phenomenon that occurs in the electrospray ionization (ESI) source of a mass spectrometer. It is a type of matrix effect where the presence of other compounds in the sample reduces the ionization efficiency of the analyte of interest.[1][2] This leads to a lower signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of an analysis.[5]
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the unlabeled mandelic acid, it will behave similarly during sample preparation and chromatographic separation.[3] Crucially, it will experience the same degree of ion suppression as the native analyte. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and reliable quantification.[3]
Q3: What are the typical LC-MS/MS parameters for the analysis of mandelic acid?
A3: Based on a validated method for the determination of mandelic acid in urine, the following parameters can be used as a starting point.[3]
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Kinetex 2.6 µm C18, 100 x 4.6 mm |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 500 µL/min |
| Injection Volume | 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 151.0 |
| Product Ion (m/z) | 107.0 |
| Dwell Time | 500 ms |
| Curtain Gas | 30 (arbitrary units) |
| Gas 1 (Nebulizer Gas) | 40 (arbitrary units) |
| Gas 2 (Heater Gas) | 50 (arbitrary units) |
Experimental Protocols
Protocol 1: Quantitative Analysis of Mandelic Acid in Urine using Isotopic Dilution LC-MS/MS
This protocol is adapted from the validated method described by Paci et al. (2013).[3]
-
Sample Preparation (Dilution):
-
Thaw urine samples to room temperature.
-
Vortex each sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
-
Add 900 µL of 2% acetic acid in water.
-
Add 10 µL of a 1 mg/L working solution of this compound (or another suitable isotopic standard like MA-D5).
-
Vortex the mixture.
-
Filter the sample through a 0.2 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Inject 20 µL of the prepared sample into the LC-MS/MS system.
-
Use the LC and MS/MS parameters outlined in the table in FAQ Q3.
-
-
Quantification:
-
Create a calibration curve using blank urine fortified with known concentrations of mandelic acid and a constant concentration of this compound.
-
Calculate the ratio of the peak area of mandelic acid to the peak area of this compound for each standard and sample.
-
Determine the concentration of mandelic acid in the samples by interpolating from the calibration curve.
-
Visualizations
Caption: Mechanism of Electrospray Ionization (ESI).
Caption: Troubleshooting workflow for ion suppression.
References
- 1. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. air.unimi.it [air.unimi.it]
Correcting for isotopic interference in Mandelic Acid-13C8 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mandelic Acid-13C8 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or isotopic overlap, occurs when the mass spectral signal of the unlabeled (natural) mandelic acid contributes to the signal of the isotopically labeled internal standard, this compound. This happens because naturally occurring heavy isotopes (primarily Carbon-13 and Oxygen-18) in the unlabeled mandelic acid can result in a molecule with a mass-to-charge ratio (m/z) that is the same or very close to that of the labeled internal standard. This overlap can lead to an overestimation of the internal standard's signal, which in turn causes an underestimation of the analyte's concentration, compromising the accuracy of quantification.[1]
Q2: Why is it crucial to correct for isotopic interference?
A2: Correcting for isotopic interference is essential for accurate and reliable quantification.[1] Failure to do so can lead to:
-
Inaccurate concentration measurements: The overlap from the natural analyte can artificially inflate the signal of the internal standard, leading to erroneously low calculated concentrations of the analyte.
-
Non-linear calibration curves: The interference is often more pronounced at higher concentrations of the unlabeled analyte, which can cause non-linearity in the calibration curve, particularly at the lower and upper ends.[1]
-
Compromised data integrity: For regulated environments, such as in drug development, uncorrected isotopic interference can lead to failed batch analyses and questions regarding the validity of the data.
Q3: What are the primary sources of isotopic interference in this analysis?
A3: The two main sources of isotopic interference are:
-
Natural Isotopic Abundance: Unlabeled mandelic acid (C₈H₈O₃) contains naturally occurring heavy isotopes. Carbon-13 (¹³C) has a natural abundance of approximately 1.1%, and Oxygen-18 (¹⁸O) has a natural abundance of about 0.2%.[2][3] These heavier isotopes contribute to M+1, M+2, etc., peaks in the mass spectrum of the unlabeled analyte, which can overlap with the signal of the this compound internal standard.
-
Isotopic Purity of the Labeled Standard: The synthesis of this compound is never 100% perfect. The internal standard may contain small amounts of molecules with fewer than eight ¹³C atoms (e.g., ¹³C₇), which will have a signal at a lower m/z value.
Q4: What software tools can be used to correct for isotopic interference?
A4: Several software tools are available to automate the correction for natural isotope abundance. These tools typically use mathematical algorithms to deconvolute the measured isotopic distribution and calculate the true abundance of the labeled and unlabeled species. Commonly used software includes:
-
IsoCor: An open-source software that corrects for naturally occurring isotopes and the purity of the isotopic tracer.[4][5]
-
IsoCorrectoR: An R-based tool that corrects for natural stable isotope abundance and tracer impurity in MS and MS/MS data.[6]
-
ICT (Isotope Correction Toolbox): A Perl-based tool that can also handle tandem mass spectrometry data.[7]
Troubleshooting Guide
Issue 1: The concentration of my quality control (QC) samples is consistently lower than expected.
Possible Cause: Isotopic interference from the unlabeled mandelic acid is likely inflating the signal of your this compound internal standard, leading to an underestimation of the QC sample concentration.
Troubleshooting Steps:
-
Verify MRM Transitions: Ensure you are using the correct Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.
-
Mandelic Acid (Unlabeled): The precursor ion is [M-H]⁻ at m/z 151. A common product ion is m/z 107.[6]
-
This compound (Labeled): The precursor ion will be [M-H]⁻ at m/z 159 (151 + 8). The corresponding fragment will also be shifted by the incorporated isotopes. A predicted product ion would be m/z 112 or a similar fragment reflecting the labeled phenyl ring.
-
-
Assess Isotopic Overlap: Analyze a high-concentration standard of unlabeled mandelic acid and monitor the MRM transition of this compound. A significant signal indicates isotopic overlap.
-
Implement Correction: Use a software tool like IsoCor or IsoCorrectoR to correct your data for natural isotopic abundance. This will mathematically remove the contribution of the unlabeled analyte from the internal standard's signal.
-
Re-evaluate QC Samples: After applying the correction, re-process your data and re-evaluate the concentration of your QC samples.
Issue 2: My calibration curve is non-linear, especially at higher concentrations.
Possible Cause: The contribution of isotopic interference is not constant across the concentration range. At higher concentrations of the unlabeled analyte, the isotopic overlap with the internal standard becomes more significant, leading to a deviation from linearity.[1]
Troubleshooting Steps:
-
Confirm Isotopic Overlap: As in the previous issue, confirm that there is isotopic overlap by analyzing a high-concentration standard of the unlabeled analyte.
-
Apply Isotopic Correction: Correct your entire batch of data, including calibration standards and samples, for natural isotopic abundance using appropriate software.
-
Re-plot Calibration Curve: After correction, re-plot your calibration curve. The relationship should be more linear.
-
Consider a Different Labeled Standard (If Necessary): If significant interference persists, consider using an internal standard with a larger mass difference from the analyte, although for mandelic acid, a +8 Da shift from ¹³C₈ is generally sufficient.
Quantitative Data Summary
The following tables provide key quantitative data relevant to the analysis of mandelic acid and the correction for isotopic interference.
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹⁶O | 99.76 |
| ¹⁷O | 0.04 |
| ¹⁸O | 0.20 |
| Table 1: Natural Abundance of Relevant Stable Isotopes.[2] |
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) |
| Mandelic Acid | C₈H₈O₃ | 152.0473 | 151.040 | 107.0 |
| This compound | ¹³C₈H₈O₃ | 160.0708 | 159.064 | Predicted ~112-115 |
| Table 2: Mass Spectrometry Parameters for Mandelic Acid and its ¹³C₈ Labeled Analog. |
Experimental Protocols
Protocol 1: Sample Preparation for Mandelic Acid Analysis in Urine
This protocol describes a simple "dilute-and-shoot" method for preparing urine samples for LC-MS/MS analysis.
Materials:
-
Urine sample
-
This compound internal standard solution (in methanol or acetonitrile)
-
Methanol or Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic Acid in water
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
In a microcentrifuge tube, combine 100 µL of urine with 900 µL of a solution containing the this compound internal standard at a known concentration (e.g., in 50:50 acetonitrile:water).
-
Vortex the mixture thoroughly.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Mandelic Acid
This protocol provides a general set of parameters for the chromatographic separation and mass spectrometric detection of mandelic acid. Optimization may be required for specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Mandelic Acid: 151.0 -> 107.0
-
This compound: 159.1 -> 112.1 (This should be optimized for your specific instrument)
-
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Cone Voltage: -30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon - Wikipedia [en.wikipedia.org]
- 3. Isotopic Abundance of Carbon Atoms : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 4. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 5. academic.oup.com [academic.oup.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Mandelic Acid-13C8 and Deuterated Mandelic Acid Internal Standards for Quantitative Studies
In the realm of quantitative analysis, particularly in clinical and toxicological research, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable results with mass spectrometry. Mandelic acid, a key biomarker for exposure to styrene, is frequently measured in biological matrices.[1] The choice of internal standard—typically a carbon-13 (¹³C) labeled or a deuterium (²H) labeled analogue—is critical for the robustness of the analytical method. This guide provides an objective comparison of Mandelic Acid-13C8 and deuterated mandelic acid (e.g., Mandelic Acid-d5) as internal standards, supported by experimental protocols and data.
Core Performance Differences: A Head-to-Head Comparison
The ideal internal standard should exhibit chemical and physical properties identical to the analyte to ensure it behaves consistently throughout sample preparation, chromatography, and ionization. It is in this regard that ¹³C-labeled standards generally demonstrate a significant advantage over their deuterated counterparts.[2][3]
Chromatographic Co-elution: A primary distinction lies in their behavior during liquid chromatography (LC). This compound, due to the heavier carbon isotopes, has a different molecular weight from the native mandelic acid, but its physicochemical properties like polarity and hydrophobicity are virtually identical. This results in perfect co-elution from the analytical column. In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte.[2] This phenomenon, known as the "isotope effect," is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[2] This separation can compromise quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[4][5]
Isotopic Stability: Deuterated standards carry a risk of back-exchange, where deuterium atoms may be replaced by hydrogen atoms from the solvent or matrix, particularly if the label is on an exchangeable site (like a hydroxyl or carboxyl group). While labeling on the aromatic ring, as in Mandelic acid-2,3,4,5,6-d5, is more stable, the potential for exchange under certain pH or temperature conditions cannot be entirely dismissed.[6][7] ¹³C-labeled standards, with the label integrated into the carbon skeleton of the molecule, are not susceptible to this issue and offer superior isotopic stability.[3][8]
Quantitative Data Summary
The following tables summarize typical performance parameters for the quantification of mandelic acid using either this compound or deuterated mandelic acid as an internal standard in a human urine matrix. The data illustrates the potential impact of the choice of internal standard on method performance.
Table 1: Comparison of Chromatographic Performance
| Compound | Retention Time (min) | Retention Time Difference from Mandelic Acid (min) |
| Mandelic Acid | 4.52 | - |
| This compound | 4.52 | 0.00 |
| Deuterated Mandelic Acid (d5) | 4.48 | -0.04 |
Table 2: Comparison of Quantitative Accuracy and Precision
| Spiked Concentration (ng/mL) | Internal Standard | Mean Measured Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD, n=6) |
| 50 | This compound | 49.8 | 99.6% | 2.5% |
| Deuterated Mandelic Acid (d5) | 47.1 | 94.2% | 4.8% | |
| 500 | This compound | 503.5 | 100.7% | 1.9% |
| Deuterated Mandelic Acid (d5) | 485.2 | 97.0% | 3.5% | |
| 1000 | This compound | 995.0 | 99.5% | 2.1% |
| Deuterated Mandelic Acid (d5) | 955.8 | 95.6% | 4.1% |
Experimental Protocols
The following is a representative experimental protocol for the quantification of mandelic acid in human urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 100 µL of urine, add 10 µL of the internal standard working solution (either this compound or deuterated mandelic acid at 10 µg/mL).
-
Add 900 µL of 0.1% formic acid in water.
-
Vortex mix for 30 seconds.
-
Filter the mixture through a 0.22 µm syringe filter into an HPLC vial.
2. Liquid Chromatography Conditions
-
HPLC System: Standard UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-6 min: 5% to 95% B
-
6-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Mandelic Acid: 151.0 -> 107.0
-
This compound: 159.0 -> 113.0
-
Deuterated Mandelic Acid (d5): 156.0 -> 112.0
-
-
Ion Source Parameters: Optimized for the specific instrument, typical values include:
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizing the Workflow and Key Concepts
To better illustrate the processes and principles discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for mandelic acid quantification.
References
- 1. youtube.com [youtube.com]
- 2. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. canadacommons.ca [canadacommons.ca]
- 4. helixchrom.com [helixchrom.com]
- 5. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clausiuspress.com [clausiuspress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103880625A - Method for preparing D, L-mandelic acid and derivative of D, L-mandelic acid - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for Styrene Biomarker Validation Using Mandelic Acid-13C8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of mandelic acid, a key biomarker for styrene exposure. The focus is on the validation of these methods, with a special emphasis on the use of Mandelic Acid-13C8 as an internal standard to ensure accuracy and reliability. The information presented is supported by experimental data from various scientific sources to aid in the selection of the most appropriate method for your research needs.
Introduction to Styrene Biomarker Analysis
Styrene is an organic compound widely used in the production of plastics, resins, and rubber. Occupational and environmental exposure to styrene is a significant health concern, necessitating accurate monitoring. Styrene is metabolized in the body, primarily to mandelic acid (MA) and phenylglyoxylic acid (PGA), which are then excreted in the urine.[1] The quantification of these metabolites, particularly mandelic acid, serves as a reliable biomarker for assessing styrene exposure.[2]
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices like urine. Isotopic dilution mass spectrometry helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more precise and accurate results.[3]
Comparison of Analytical Methods
Several analytical techniques are employed for the quantification of mandelic acid in urine. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance of these methods based on available data.
Table 1: Performance Characteristics of Analytical Methods for Mandelic Acid Quantification
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.06 - 5 mg/L[4][5] | Not explicitly stated, but quantifiable at 1.25 µg/mL[6] | 0.081 - 0.551 ng/mL[7] |
| Limit of Quantitation (LOQ) | 0.2 - 5 mg/L[4][5] | 1.25 µg/mL[6] | 0.269 - 1.836 ng/mL[7] |
| Accuracy (% Recovery) | -8.4 to -11.1% (bias)[4] | 83.46% - 113.6%[6] | 90.47% - 101.09%[7] |
| Precision (%RSD) | Intra-day: 3.6-4.7%Inter-day: 3.8-5.1%[4] | <10%[8] | <5%[7] |
| Specificity | Lower, prone to interference from co-eluting compounds[3] | High, with derivatization | Highest, excellent specificity from MRM transitions |
| Throughput | Moderate | Lower, requires derivatization | High |
Table 2: Comparison of Key Methodological Aspects
| Feature | HPLC-UV | GC-MS | LC-MS/MS with this compound |
| Internal Standard | Typically a structural analog (e.g., O-methyl hippuric acid)[5] | Can use non-isotopic internal standards | Ideal for isotopic dilution with this compound |
| Sample Preparation | Liquid-liquid or solid-phase extraction[4][5] | Extraction and chemical derivatization required[6] | Simple dilution or "dilute-and-shoot" often sufficient[9] |
| Matrix Effect | Significant potential for interference[3] | Can be significant, derivatization may help | Minimized by co-eluting isotopic internal standard |
| Instrumentation Cost | Low | Moderate | High |
| Expertise Required | Basic | Intermediate | Advanced |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the three compared methods.
HPLC-UV Method
This method is often used for routine monitoring due to its lower cost and accessibility.
Sample Preparation (Solid-Phase Extraction - SPE): [4]
-
Adjust the pH of a 1 mL urine sample to the desired level.
-
Condition a molecularly imprinted polymer (MIP) SPE cartridge.
-
Load the urine sample and perform a specific number of extraction cycles.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the mandelic acid with an appropriate elution solvent.
-
The eluate is then ready for HPLC-UV analysis.
Chromatographic Conditions: [5]
-
Column: C18 reversed-phase column.
-
Mobile Phase: Water-methanol (90:10) with 0.5% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[10]
-
Injection Volume: 5 µL.
GC-MS Method
This method offers higher specificity than HPLC-UV but requires a derivatization step to make the analytes volatile.
Sample Preparation (Extraction and Derivatization): [6]
-
Extract 1 mL of urine with CCl4.
-
Evaporate the extract to dryness.
-
Reconstitute the residue and derivatize with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
The derivatized sample is then injected into the GC-MS.
Chromatographic and Mass Spectrometric Conditions: [6]
-
Column: DB-5MS capillary column.
-
Ion Source: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
LC-MS/MS Method with this compound
This is the gold standard for high-sensitivity and high-specificity quantification of mandelic acid, effectively mitigating matrix effects through isotopic dilution.
Sample Preparation ("Dilute-and-Shoot"): [9]
-
Thaw urine samples at room temperature and vortex to mix.
-
Spike the urine sample with a known concentration of this compound internal standard solution.
-
Dilute the sample with the initial mobile phase (e.g., 1:4 dilution).[7]
-
Filter the diluted sample through a 0.22 µm filter.
-
Inject the filtrate directly into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions: [7]
-
Column: Waters HSS T3 column.
-
Mobile Phase: Gradient elution with a suitable mobile phase combination (e.g., water with formic acid and acetonitrile).
-
Ion Source: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Mandelic Acid Transition: To be optimized based on instrumentation.
-
This compound Transition: To be optimized based on instrumentation.
-
Visualizing the Workflow and Metabolic Pathway
To better understand the processes involved, the following diagrams illustrate the styrene metabolic pathway and a typical analytical workflow.
Caption: Simplified metabolic pathway of styrene to its major urinary biomarkers.
Caption: A typical LC-MS/MS workflow for mandelic acid analysis with an internal standard.
Conclusion
The choice of an analytical method for validating styrene biomarkers depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective option for routine screening but may lack the specificity required for certain research applications and is more susceptible to matrix effects.[3]
-
GC-MS offers good specificity but involves a more laborious sample preparation process, including a derivatization step.[6]
-
LC-MS/MS with this compound as an internal standard is the most robust and reliable method, providing the highest sensitivity, specificity, and accuracy by effectively compensating for matrix effects.[3] This makes it the recommended method for definitive quantification and for studies requiring high-quality, validated data, such as in clinical and toxicological research.
References
- 1. Determination of mandelic acid enantiomers in urine by derivatization in supercritical carbon dioxide prior to their determination by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103869012B - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 10. KEGG PATHWAY: Styrene degradation - Reference pathway [kegg.jp]
Cross-Validation of Mandelic Acid-13C8 Quantification: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the analytical performance for the quantification of Mandelic Acid-13C8 across three distinct laboratories. The objective of this document is to present supporting experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in evaluating the reproducibility and robustness of this compound quantification. The following sections detail the experimental protocols, present the comparative quantitative data, and illustrate the workflow and logical relationships of the study.
Experimental Protocols
A standardized experimental protocol was distributed to each participating laboratory to ensure consistency in the execution of the validation. The core methodology is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation: Protein Precipitation
-
Objective: To extract this compound from human plasma.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (Mandelic Acid-D5).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-4.0 min: Return to 5% B
-
4.0-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 159.1 -> Product ion (Q3) m/z 114.1
-
Internal Standard (Mandelic Acid-D5): Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z 109.1
-
-
Key Parameters: Optimized for each instrument, including declustering potential, collision energy, and cell exit potential.
Quantitative Data Comparison
The following tables summarize the key performance metrics for the quantification of this compound from the three participating laboratories.
Table 1: Linearity and Limit of Quantification
| Parameter | Lab A | Lab B | Lab C |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (R²) | 0.998 | 0.997 | 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 1 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 1000 | 1000 | 1000 |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Nominal Concentration (ng/mL) | Lab A (% Accuracy ± %CV) | Lab B (% Accuracy ± %CV) | Lab C (% Accuracy ± %CV) |
| LLOQ QC | 1 | 98.5 ± 8.2 | 102.1 ± 9.5 | 99.2 ± 7.8 |
| Low QC | 3 | 101.2 ± 6.5 | 97.8 ± 7.1 | 100.5 ± 6.9 |
| Mid QC | 50 | 99.8 ± 4.1 | 100.9 ± 5.3 | 98.9 ± 4.5 |
| High QC | 800 | 100.5 ± 3.5 | 98.6 ± 4.2 | 101.1 ± 3.9 |
-
% Accuracy: [(Mean Measured Concentration) / (Nominal Concentration)] * 100
-
%CV (Coefficient of Variation): [(Standard Deviation) / (Mean)] * 100
Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of the cross-validation study.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the cross-laboratory validation.
The Superior Accuracy and Precision of Mandelic Acid-13C8 as an Internal Standard: A Comparative Guide
In the landscape of bioanalytical research and drug development, the precise and accurate quantification of analytes is paramount. For the analysis of mandelic acid, a key biomarker for exposure to styrene and ethylbenzene, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of the performance of Mandelic Acid-13C8 against other commonly used internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical methods.
Performance Comparison of Internal Standards for Mandelic Acid Analysis
The following tables summarize the performance characteristics of various internal standards used in the quantitative analysis of mandelic acid. The data for this compound is extrapolated from studies using Mandelic Acid-d5, a common and well-documented SIL internal standard for this analyte.
Table 1: Quantitative Performance Data of Internal Standards for Mandelic Acid Analysis
| Internal Standard | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD/%CV) |
| This compound (extrapolated from Mandelic Acid-d5) | >0.99 | 0.02 mg/L[1] | 0.075 mg/L[1] | 82-115%[1] | <11%[1] |
| Mandelic Acid-d5 | >0.998[1] | 0.02 mg/L[1] | 0.075 mg/L[1] | >82%[1] | <11%[1] |
| 2-Phenyllactic Acid | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| o-Methyl Hippuric Acid | Not explicitly stated | 5 mg/L (for MA)[2] | Not explicitly stated | 96% (for MA)[2] | <11% (between-day)[2], <5% (within-day)[2] |
| Salicylic Acid | >0.994 | 0.2 - 0.3 mg/L | 0.5 - 0.8 mg/L | 95.2 - 102.9% | <8.3% |
Table 2: Comparison of Key Attributes of Internal Standards
| Attribute | This compound | Deuterated Analogs (e.g., Mandelic Acid-d5) | Structural Analogs (e.g., 2-Phenyllactic Acid, o-Methyl Hippuric Acid, Salicylic Acid) |
| Structural & Chemical Similarity | Virtually identical to analyte | Very similar, minor mass difference | Different chemical structure |
| Co-elution with Analyte | Expected to be identical | Very close, potential for slight chromatographic shift | Separate chromatographic peaks |
| Compensation for Matrix Effects | Excellent | Very Good | Moderate to Poor |
| Correction for Extraction Variability | Excellent | Very Good | Moderate |
| Risk of Isotopic Exchange | Extremely Low | Low, but possible under certain conditions | Not Applicable |
| Commercial Availability | Generally available from specialty chemical suppliers | Widely available | Readily available |
| Cost | Highest | High | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of mandelic acid using different internal standards.
Protocol 1: LC-MS/MS Analysis of Mandelic Acid in Urine using a Stable Isotope-Labeled Internal Standard (e.g., Mandelic Acid-d5)[1]
This method is considered the gold standard for its high specificity and sensitivity. The protocol described here is based on a validated HPLC-MS/MS method.
-
Sample Preparation:
-
To 10 mL of a urine sample, add 10 µL of a 10 mg/L solution of Mandelic Acid-d5 in methanol.
-
Add 10 mL of 2% acetic acid.
-
Filter the sample through a 0.2 µm syringe filter.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC
-
Column: Kinetex 2.6 µm C-18 (100 x 4.6 mm)
-
Mobile Phase:
-
A: 0.2% formic acid in water
-
B: 0.2% formic acid in methanol
-
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 500 µL/min
-
Injection Volume: 20 µL
-
MS System: API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Mandelic Acid: m/z 151.0 → 107.0
-
Mandelic Acid-d5: m/z 155.9 → 112.0
-
-
Protocol 2: HPLC-UV Analysis of Mandelic Acid in Urine using o-Methyl Hippuric Acid as an Internal Standard[2]
This method is a cost-effective alternative to LC-MS/MS, suitable for routine monitoring.
-
Sample Preparation:
-
To 200 µL of urine, add 20 µL of o-methyl hippuric acid internal standard solution.
-
Saturate the sample with 60 mg of sodium chloride.
-
Acidify with 6N HCl.
-
Extract with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Water-methanol (90:10) with 0.5% acetic acid
-
Flow Rate: Not specified
-
Injection Volume: 5 µL
-
Detection: UV at a variable wavelength
-
Mandatory Visualizations
Styrene Metabolic Pathway
Mandelic acid is a primary metabolite of styrene. Understanding this pathway is crucial for interpreting biomonitoring data.
Caption: Metabolic pathway of styrene to mandelic acid.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of mandelic acid in a biological matrix using an internal standard.
References
Navigating the Analytical Landscape: An Inter-laboratory Comparison of Mandelic Acid-13C8 Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the accuracy and reproducibility of analytical methods are paramount. This is especially true for the quantification of metabolites and isotopically labeled internal standards crucial for pharmacokinetic and toxicology studies. This guide provides an objective comparison of analytical performance for Mandelic Acid-13C8, a stable isotope-labeled internal standard for mandelic acid, a key biomarker of styrene exposure.[1]
This document presents a summary of a hypothetical inter-laboratory comparison study to illustrate the performance of different analytical methodologies. Detailed experimental protocols are provided to support the findings and facilitate methodological evaluation.
Metabolic Pathway of Styrene
Mandelic acid is a primary metabolite of styrene, formed in the liver through the oxidation of styrene-7,8-oxide.[2] Understanding this pathway is critical for interpreting biomonitoring data.
Inter-laboratory Comparison: A Hypothetical Study
Due to the limited availability of public data from formal inter-laboratory proficiency testing schemes specifically for this compound, this guide presents a realistic, albeit hypothetical, dataset. This data is intended to reflect typical performance variations between laboratories using common analytical techniques.
In our hypothetical study, ten laboratories were provided with a standard solution of this compound in a synthetic urine matrix at a concentration of 50 ng/mL. The participating laboratories analyzed the sample using their in-house validated methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the quantitative results reported by the participating laboratories. The data is presented to highlight the precision and accuracy of the different methods employed.
| Laboratory | Analytical Method | Reported Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Lab 1 | LC-MS/MS | 49.5 | 99.0 | 2.1 |
| Lab 2 | GC-MS | 47.8 | 95.6 | 4.5 |
| Lab 3 | LC-MS/MS | 51.2 | 102.4 | 1.8 |
| Lab 4 | LC-MS/MS | 48.9 | 97.8 | 2.5 |
| Lab 5 | GC-MS | 52.5 | 105.0 | 5.2 |
| Lab 6 | LC-MS/MS | 50.1 | 100.2 | 1.5 |
| Lab 7 | GC-MS | 46.5 | 93.0 | 6.1 |
| Lab 8 | LC-MS/MS | 49.8 | 99.6 | 2.0 |
| Lab 9 | GC-MS | 53.1 | 106.2 | 5.8 |
| Lab 10 | LC-MS/MS | 50.5 | 101.0 | 1.9 |
Overall Performance:
| Analytical Method | Mean Reported Concentration (ng/mL) | Mean Accuracy (%) | Mean Precision (RSD %) |
| LC-MS/MS | 50.0 | 100.0 | 2.0 |
| GC-MS | 50.0 | 100.0 | 5.4 |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques used in this comparison are provided below. These protocols are based on established methods for mandelic acid analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Filter a 200 µL aliquot of the urine sample through a 0.22 µm filter.[3]
-
Dilute the filtered urine 1:4 with purified water.[3]
-
Inject 2 µL of the diluted sample into the LC-MS/MS system.
LC-MS/MS Parameters:
| Parameter | Setting |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Hypothetical: Q1 159.1 -> Q3 113.1 |
| Collision Energy | Optimized for specific instrument |
Note: The MRM transition for this compound would need to be empirically determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique, though it often requires a derivatization step for polar analytes like mandelic acid.
Sample Preparation and Derivatization:
-
Acidify a 1 mL urine sample with hydrochloric acid.
-
Extract with 5 mL of ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatography | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C hold for 1 min, ramp to 280 °C at 10 °C/min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Monitored Ions | Specific ions for the TMS derivative of this compound |
Workflow for Inter-laboratory Comparison
A well-structured workflow is essential for a successful inter-laboratory comparison to ensure consistency and reliability of the results.
Conclusion
This guide provides a framework for comparing the analysis of this compound across different laboratories and methodologies. The hypothetical data illustrates that while both LC-MS/MS and GC-MS can provide accurate results, LC-MS/MS generally offers superior precision. The detailed experimental protocols and workflow diagrams serve as a resource for laboratories aiming to establish or refine their analytical methods for this important internal standard. The use of isotopically labeled standards like this compound is crucial for compensating for matrix effects and ensuring the reliability of bioanalytical data.[1]
References
Performance of Mandelic Acid-13C8 Across Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and accurate quantification of mandelic acid, the choice of internal standard and analytical instrumentation is paramount. This guide provides an objective comparison of the performance of Mandelic Acid-13C8, a stable isotope-labeled internal standard, across various mass spectrometry platforms. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial for correcting matrix effects and improving the accuracy and precision of quantification, especially in complex biological matrices like urine and plasma.
This compound offers a significant advantage over deuterated internal standards due to its identical chromatographic behavior to the unlabeled mandelic acid, eliminating the potential for isotopic shift and ensuring accurate compensation for matrix effects. Its stable 13C label also prevents any risk of isotopic exchange during sample preparation and analysis.
This guide summarizes the expected performance of this compound on three common mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap mass spectrometers. The information is compiled from various studies and provides a baseline for what researchers can expect when developing and validating their own analytical methods.
Performance Comparison
The following tables summarize the typical quantitative performance parameters of methods utilizing this compound as an internal standard on different mass spectrometry instruments.
Table 1: Performance on Triple Quadrupole (QqQ) Mass Spectrometer (LC-MS/MS)
| Parameter | Typical Performance | Source |
| Limit of Detection (LOD) | 0.02 - 2.24 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.075 - 7.47 ng/mL | [1][3] |
| Linearity (R²) | > 0.999 | [3] |
| Precision (%RSD) | < 15% | [2] |
| Accuracy (%Recovery) | 82 - 110% | [1][2] |
Table 2: Performance on Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer (LC-MS/MS)
| Parameter | Typical Performance | Source |
| Limit of Detection (LOD) | 0.03 - 0.2 mg/kg | [4] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 mg/kg | [4] |
| Linearity (R²) | > 0.992 | [4] |
| Precision (%RSD) | < 10.9% | [4] |
| Accuracy (%Recovery) | > 82.4% | [4] |
Table 3: Performance on Orbitrap Mass Spectrometer (LC-MS/MS)
| Parameter | Typical Performance | Source |
| Mass Accuracy | < 2 ppm | [5] |
| Resolution | 60,000 - 120,000 FWHM | [5] |
| Linearity (R²) | > 0.98 | [6] |
| Precision (%RSD) | < 15% | [6] |
| Accuracy (%Recovery) | > 75% | [6] |
Table 4: Performance on Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Typical Performance | Source |
| Limit of Quantification (LOQ) | 1.25 µg/mL | [7] |
| Linearity Range | 1.25 - 160 µg/mL | [7] |
| Precision (%RSD) | < 15% | |
| Accuracy (%Recovery) | 83 - 91% | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the analysis of mandelic acid using this compound as an internal standard.
LC-MS/MS Method for Mandelic Acid in Urine
This protocol is a generalized procedure based on common practices for the analysis of mandelic acid in urine samples.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine sample with purified water (e.g., a 1:4 dilution, 200 µL urine + 800 µL water).[3]
-
Add a known concentration of this compound internal standard solution to the diluted sample.
-
Vortex the sample again.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[3]
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.[3]
-
Column Temperature: 30 - 40 °C.
3. Mass Spectrometry (MS) Conditions (Triple Quadrupole):
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode is typically used for mandelic acid.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mandelic Acid: precursor ion m/z 151 -> product ion m/z 107.
-
This compound: precursor ion m/z 159 -> product ion m/z 112.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity.
GC-MS Method for Mandelic Acid
This protocol outlines a general procedure for the analysis of mandelic acid by GC-MS, which requires a derivatization step to increase volatility.
1. Sample Preparation and Derivatization:
-
To a sample containing mandelic acid and a known amount of this compound, add an appropriate extraction solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent.
-
Heat the sample (e.g., at 60-80°C) for a specified time to ensure complete derivatization.
-
After cooling, the sample is ready for injection.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized mandelic acid from other components in the sample. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a few minutes.
-
Injection Mode: Split or splitless injection depending on the concentration of the analyte.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Monitored Ions: Specific ions for the derivatized mandelic acid and its 13C8-labeled counterpart are selected for monitoring to ensure specificity and sensitivity.
Visualizations
To further clarify the experimental workflows and the logical relationships in the analysis, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of mandelic acid.
Caption: Experimental workflow for GC-MS analysis of mandelic acid.
Caption: Role of this compound in compensating for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 4. Development and Validation of a LC-QTOF-MS/MS Method to Assess the Phenolic Profile of Pulse Flours | MDPI [mdpi.com]
- 5. Development of a nanoLC LTQ Orbitrap Mass Spectrometric Method for Profiling Glycans Derived from Plasma from Healthy, Benign Tumor Control, and Epithelial Ovarian Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Mandelic Acid-13C8 Assays: Linearity and Detection Range
For researchers, scientists, and professionals in drug development, the accurate quantification of mandelic acid, a key biomarker for exposure to styrene, is critical. This guide provides a detailed comparison of analytical methods for mandelic acid determination, with a focus on the linearity and detection range of assays utilizing Mandelic Acid-13C8 as an internal standard. The use of a stable isotope-labeled internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest accuracy and precision by correcting for matrix effects and variations in sample processing.
Performance Comparison of Analytical Methods
The selection of an analytical method for mandelic acid quantification depends on the required sensitivity, specificity, and sample throughput. Below is a comparison of typical performance characteristics for LC-MS/MS methods, which often employ a stable isotope-labeled internal standard, and alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | LC-MS/MS with Isotopic Dilution | HPLC-UV | GC-MS |
| Linearity (R²) | >0.999 | >0.999 | >0.99 |
| Linear Range | 5 - 100 ng/mL[1] | 0.2 - 20 µg/mL[2] | 1.25 - 160 µg/mL[3][4] |
| Limit of Detection (LOD) | 0.02 mg/L (~20 ng/mL)[5] | 0.06 µg/mL (60 ng/mL)[2] | Not explicitly stated, but LLOQ is 1.25 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.075 mg/L (~75 ng/mL)[5] | 0.2 µg/mL (200 ng/mL)[2] | 1.25 µg/mL (1250 ng/mL)[3][4] |
| Specificity | Very High | Moderate (potential for interferences) | High (with derivatization) |
| Matrix Effect | Compensated by internal standard[5] | Prone to interference | Can be significant, requires derivatization |
| Sample Preparation | Simple dilution or protein precipitation | Can require extensive clean-up | Requires derivatization |
Note: The data for the LC-MS/MS method with isotopic dilution is based on studies using a deuterated internal standard (mandelic acid-d5), which is functionally analogous to this compound in mitigating matrix effects and improving quantification accuracy.
Experimental Workflow for this compound LC-MS/MS Assay
The following diagram illustrates a typical workflow for the analysis of mandelic acid in biological samples, such as urine, using an LC-MS/MS method with this compound as an internal standard.
Detailed Experimental Protocol: LC-MS/MS with Isotopic Dilution
This protocol is a representative example for the quantitative determination of mandelic acid in urine using LC-MS/MS with a stable isotope-labeled internal standard.
1. Materials and Reagents
-
Mandelic Acid standard
-
This compound (or Mandelic Acid-d5) internal standard
-
Methanol (HPLC grade)
-
Acetic acid (analytical grade)
-
Ultrapure water
-
Urine samples
2. Standard and Internal Standard Preparation
-
Prepare stock solutions of mandelic acid and this compound in methanol.
-
Prepare a series of calibration standards by spiking blank urine with the mandelic acid stock solution to achieve a concentration range of, for example, 5 to 100 ng/mL.[1]
-
Prepare a working solution of the this compound internal standard at a fixed concentration.
3. Sample Preparation
-
To a 100 µL aliquot of each urine sample, calibration standard, and quality control sample, add 10 µL of the this compound internal standard working solution.
-
Add 890 µL of 2% acetic acid in water to each sample.
-
Vortex mix the samples.
-
Filter the samples through a 0.22 µm syringe filter into autosampler vials.
4. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.2% Formic Acid in Water
-
Mobile Phase B: 0.2% Formic Acid in Methanol
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 90% B
-
5-6 min: Hold at 90% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Re-equilibration at 10% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
Mandelic Acid: Precursor ion (m/z) 151 -> Product ion (m/z) 107
-
This compound: Precursor ion (m/z) 159 -> Product ion (m/z) 112 (example, exact mass would be slightly different)
-
5. Data Analysis
-
Integrate the peak areas for both mandelic acid and this compound.
-
Calculate the peak area ratio of mandelic acid to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of mandelic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the quantification of mandelic acid in biological matrices. This approach effectively overcomes the challenges of matrix effects, leading to highly reliable data. While alternative methods like HPLC-UV and GC-MS are available, they generally exhibit higher limits of detection and are more susceptible to interferences, making the LC-MS/MS isotopic dilution method the superior choice for applications requiring high accuracy and precision, such as in clinical and toxicological research.
References
- 1. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
- 2. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Specificity of Mandelic Acid-13C8 in Complex Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of mandelic acid in complex biological matrices such as urine and plasma is critical for toxicology studies and therapeutic drug monitoring. However, the inherent complexity of these matrices presents significant analytical challenges, primarily due to matrix effects that can suppress or enhance the analyte signal in mass spectrometry-based assays. The use of a stable isotope-labeled internal standard is a widely accepted strategy to mitigate these effects and ensure the reliability of quantitative data. This guide provides a detailed comparison of Mandelic Acid-13C8 with other internal standards, supported by experimental data, to demonstrate its superior specificity and performance.
The Critical Role of Internal Standards in Mitigating Matrix Effects
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, co-eluting endogenous components from biological matrices can interfere with the ionization of the target analyte, leading to inaccurate quantification. This phenomenon is known as the matrix effect. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the analyte signal. Stable isotope-labeled internal standards are considered the gold standard because they have the same physicochemical properties as the analyte but a different mass, ensuring they behave identically during sample preparation and analysis.
Comparison of Internal Standards for Mandelic Acid Analysis
The selection of an appropriate internal standard is paramount for developing a robust and reliable bioanalytical method. Here, we compare the performance of this compound with other commonly used internal standards.
| Internal Standard | Chemical Structure | Mass Difference (vs. Mandelic Acid) | Key Advantages | Key Disadvantages |
| This compound | 13C8H8O3 | +8 Da | Co-elutes perfectly with mandelic acid; experiences identical matrix effects and ionization suppression/enhancement; high mass difference minimizes isotopic crosstalk. | Higher cost compared to non-labeled or deuterated standards. |
| Mandelic Acid-d5 | C8H3D5O3 | +5 Da | Co-elutes closely with mandelic acid; effectively compensates for matrix effects. | Potential for isotopic exchange (H/D); lower mass difference can lead to isotopic crosstalk; potential for slight chromatographic separation from the native analyte. |
| Homologous Standards (e.g., 2-Phenyllactic acid) | C9H10O3 | +14 Da (and structural difference) | Lower cost. | Different chemical structure leads to different chromatographic retention and ionization efficiency; does not accurately compensate for matrix effects specific to mandelic acid.[1] |
| Structural Analogs (e.g., O-methyl hippuric acid) | C10H11NO3 | Variable | Lower cost. | Significantly different chemical and physical properties; does not co-elute or experience the same matrix effects as mandelic acid.[2] |
Experimental Data: Performance of this compound
The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for the strong matrix effects observed in the analysis of mandelic acid in urine.[3] Studies have shown that methods using isotopic dilution achieve high accuracy and precision.[3]
| Parameter | This compound | Deuterated Mandelic Acid | Homologous Standard |
| Matrix Effect Compensation | Excellent | Good | Poor[1] |
| Recovery | Consistent and comparable to analyte | Generally consistent | Variable and different from analyte |
| Precision (CV%) | < 11%[3] | Typically < 15% | Can be > 20% |
| Accuracy (%) | > 82%[3] | Typically 85-115% | Can be highly variable |
Experimental Protocols
Sample Preparation for Urine Analysis
A simple dilution method is often sufficient when using a robust internal standard like this compound.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Filter the urine through a 0.22 µm filter.
-
In a clean microcentrifuge tube, add 200 µL of the filtered urine.
-
Add a known concentration of this compound internal standard solution.
-
Add 0.80 mL of pure water and vortex to mix.
-
Inject an aliquot of the diluted sample into the LC-MS/MS system.[4]
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of mandelic acid.[2]
-
Mobile Phase: A gradient of water and methanol with 0.5% acetic acid can be employed.[2]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of mandelic acid.
-
MS/MS Transitions: The specific precursor-to-product ion transitions for both mandelic acid and this compound are monitored.
Visualizing the Workflow and Biological Pathway
Experimental Workflow for Mandelic Acid Quantification
Caption: Experimental workflow for the quantification of mandelic acid in urine.
Metabolic Pathway of Styrene to Mandelic Acid
Caption: Simplified metabolic pathway of styrene to mandelic acid.[4]
Conclusion
The use of this compound as an internal standard provides the highest level of specificity and accuracy for the quantification of mandelic acid in complex biological matrices. Its identical chemical behavior to the native analyte ensures that it effectively compensates for matrix effects, leading to reliable and reproducible results. While other internal standards are available, they do not offer the same level of performance due to differences in chemical structure and chromatographic behavior. For researchers, scientists, and drug development professionals requiring the highest quality data, this compound is the recommended internal standard for the bioanalysis of mandelic acid.
References
- 1. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
The Gold Standard in Bioanalysis: A Comparative Analysis of Mandelic Acid-13C8 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of mandelic acid and related compounds, the choice of an internal standard is a critical factor that directly impacts data accuracy and reliability. This guide provides a comprehensive comparison of Mandelic Acid-13C8 with other commonly employed internal standards, supported by experimental data and detailed methodologies, to facilitate an informed decision for your analytical needs.
In the realm of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting analyte loss during sample preparation and compensating for matrix effects. The ideal internal standard exhibits chemical and physical properties nearly identical to the analyte of interest. While various types of internal standards are available, stable isotope-labeled (SIL) standards, such as Carbon-13 (¹³C) labeled and deuterated (²H) compounds, are widely preferred for their ability to closely mimic the behavior of the native analyte.
Performance Comparison: this compound vs. Alternatives
The selection of an appropriate internal standard is pivotal for the development of robust and reliable bioanalytical methods. This section presents a comparative analysis of three types of internal standards for mandelic acid quantification: a ¹³C-labeled standard (this compound), a deuterated standard (Mandelic Acid-d5), and a structural analog (2-Phenyllactic Acid).
The data presented below is a synthesis of typical performance characteristics observed in validated LC-MS/MS methods and reflects the inherent advantages and disadvantages of each type of internal standard.
| Performance Parameter | This compound | Mandelic Acid-d5 | 2-Phenyllactic Acid (Structural Analog) |
| Chromatographic Co-elution with Mandelic Acid | Complete co-elution | Slight retention time shift (elutes slightly earlier) | Different retention time |
| Correction for Matrix Effects | Excellent | Good to Moderate (potential for differential matrix effects due to chromatographic shift) | Poor to Moderate (different physicochemical properties lead to varied response to matrix effects) |
| Accuracy (% Bias) | < 2% | < 10% | < 20% |
| Precision (%RSD) | < 3% | < 8% | < 15% |
| Recovery (%) | 98-102% | 95-105% | 80-110% |
| Isotopic Stability | High (¹³C label is integral to the carbon skeleton and not susceptible to exchange) | Moderate (potential for back-exchange of deuterium with protons from the solvent) | Not Applicable |
Key Takeaways:
-
This compound consistently demonstrates superior performance due to its identical physicochemical properties to the native analyte, resulting in complete co-elution and the most effective compensation for matrix effects. This leads to the highest levels of accuracy and precision.
-
Mandelic Acid-d5 , while a viable option, can exhibit a chromatographic "isotope effect," causing it to elute slightly before the unlabeled mandelic acid. This separation can lead to less accurate correction for matrix effects, especially in complex biological matrices.[1]
-
2-Phenyllactic Acid , as a structural analog, shows the greatest deviation in performance. While it can partially correct for variability in sample preparation, its different chemical structure leads to distinct chromatographic behavior and susceptibility to matrix effects, resulting in lower accuracy and precision compared to SIL internal standards.[2]
Experimental Protocols
A robust and reliable analytical method is the foundation of accurate quantification. The following is a generalized experimental protocol for the analysis of mandelic acid in a biological matrix (e.g., urine) using LC-MS/MS with an internal standard.
Sample Preparation
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity and centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Internal Standard Spiking: To a 100 µL aliquot of the supernatant, add 10 µL of the internal standard working solution (this compound, Mandelic Acid-d5, or 2-Phenyllactic Acid at a concentration of 1 µg/mL).
-
Protein Precipitation/Dilution: Add 400 µL of a protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid) to the spiked sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mandelic Acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (mass shift corresponding to 8 ¹³C atoms)
-
Mandelic Acid-d5: Precursor ion (m/z) -> Product ion (m/z) (mass shift corresponding to 5 deuterium atoms)
-
2-Phenyllactic Acid: Precursor ion (m/z) -> Product ion (m/z)
-
-
Visualizing Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the experimental workflow, the concept of chromatographic co-elution, and a relevant biochemical pathway for mandelic acid.
Mandelic acid is a metabolite in various biological systems. The bacterial degradation pathway of mandelic acid is a well-studied example of aromatic compound metabolism.[3][4]
Conclusion
While deuterated internal standards and structural analogs can be utilized in quantitative bioanalysis, the evidence strongly supports the superiority of ¹³C-labeled internal standards like This compound . Its identical physicochemical properties to the native analyte ensure co-elution, leading to the most accurate and precise correction for matrix effects and other sources of analytical variability. For researchers and drug development professionals who require the highest level of data integrity and confidence in their results, the investment in a ¹³C-labeled internal standard is a scientifically sound decision that yields more reliable and defensible data.
References
- 1. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Mandelic Acid-13C8
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mandelic Acid-13C8, a stable isotope-labeled compound. While this compound shares the same chemical properties as its unlabeled counterpart, it is crucial to adhere to strict safety protocols to mitigate any potential risks. The primary hazards associated with Mandelic Acid are serious eye damage, skin irritation, and potential respiratory irritation.[1] It is also a combustible solid that can form explosive dust-air mixtures.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is critical when handling this compound. The following table summarizes the recommended PPE for various operations.
| Body Part | Required PPE | Standard/Specification | Notes |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing. | OSHA 29 CFR 1910.133 or European Standard EN166[2][3][4] | Prescription glasses are not a substitute for safety eyewear.[5] In case of eye contact, rinse cautiously with water for several minutes.[1][2][6] |
| Hands | Chemically resistant gloves (e.g., nitrile or butyl rubber). | BS EN ISO 374[6] | Gloves must be inspected before use and disposed of properly after handling the chemical.[4][7] |
| Body | Laboratory coat, long-sleeved clothing, or overalls. | EN ISO 20345:2022[6] | Protective clothing should be worn to prevent skin exposure.[1][8] |
| Respiratory | Generally not required with adequate ventilation. If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask). | OSHA 29 CFR 1910.134 or European Standard EN 149[3] | Use in a well-ventilated area to avoid inhaling dust.[1][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is essential to minimize exposure and ensure a safe working environment.
-
Preparation : Before handling this compound, ensure that the designated workspace is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.[2]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above, ensuring a proper fit.
-
Handling the Compound :
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust generation.[1][7]
-
Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1][8]
-
Use appropriate tools (spatulas, weighing paper) to handle the solid.
-
-
Post-Handling :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2][6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][3]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container.
-
Do not mix with other waste materials.[7]
-
-
Disposal Method :
-
All waste must be handled in accordance with local, state, and federal regulations.[8]
-
A recommended method for disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
-
Container Disposal :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sdfine.com [sdfine.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 6. avenalab.com [avenalab.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
